4-Amino-3,5-dichloro-6-fluoro-2-pyridone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2O/c6-1-3(9)2(7)5(11)10-4(1)8/h(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMASQTVFRLSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NC(=C1Cl)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240673 | |
| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94133-62-7 | |
| Record name | 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3,5-dichloro-6-fluoro-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3,5-DICHLORO-6-FLUORO-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ77HH93E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a halogenated pyridone derivative recognized for its role as a key intermediate in the synthesis of various agrochemicals and potentially in the pharmaceutical industry.[1] Its chemical structure, featuring amino, chloro, and fluoro substituents, provides multiple reactive sites, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and known applications.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental for its application in research and development.
IUPAC Name: 4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one[2]
Synonyms: 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone, 4-amino-3,5-dichloro-6-fluoropyridin-2(1H)-one, 2-Hydroxy-3,5-dichloro-4-amino-6-fluoropyridine[3]
Chemical Structure:
Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₃Cl₂FN₂O |
| Molecular Weight | 196.99 g/mol |
| CAS Number | 94133-62-7 |
| Appearance | Yellow solid |
| Boiling Point | 134.7 °C at 760 mmHg |
| Density | 1.69 g/cm³ |
| Flash Point | 35.3 °C |
| pKa (Predicted) | 3.54 ± 0.20 |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |
Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of the herbicide Fluroxypyr.[3] The synthesis generally involves the hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Experimental Protocol: Synthesis from 4-Amino-3,5-dichloro-2,6-difluoropyridine
This protocol outlines the synthesis of this compound via the hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Materials:
-
4-Amino-3,5-dichloro-2,6-difluoropyridine
-
Potassium hydroxide (KOH) aqueous solution
-
N,N-dimethylacetamide (DMAC) or other suitable solvent
-
Reaction flask equipped with a reflux condenser and stirring apparatus
-
Centrifuge
Procedure:
-
In a reaction flask, dissolve 4-Amino-3,5-dichloro-2,6-difluoropyridine in a suitable solvent such as N,N-dimethylacetamide (DMAC).
-
Slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), to the reaction mixture with continuous stirring. The molar ratio of KOH to the starting pyridine is typically between 2.5:1 and 3:1.
-
Heat the mixture to reflux and maintain for approximately 2 to 2.5 hours.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the resulting solid product, Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, from the mother liquor by centrifugation.[3]
-
The isolated salt can then be neutralized with a suitable acid to yield this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound and its subsequent use in the production of Fluroxypyr.
Synthesis Workflow
Biological Activity and Applications
While this compound is primarily known as a precursor in agrochemical synthesis, some sources suggest potential antimicrobial and antiviral properties, though specific data from biological assays are not widely available in the public domain.[1]
Agrochemicals
The most significant application of this compound is in the production of the herbicide Fluroxypyr. Fluroxypyr is a selective, post-emergence herbicide used to control broadleaf weeds in various crops.[3] this compound is a known environmental transformation product of Fluroxypyr and its meptyl ester.[2]
Pharmaceutical Research
The pyridone scaffold is of interest in medicinal chemistry for the development of new therapeutic agents.[3] Halogenated pyridines, such as the title compound, serve as versatile scaffolds in drug discovery. The presence of fluorine and chlorine atoms can influence the compound's pharmacokinetic and pharmacodynamic properties. However, to date, no specific therapeutic applications for this compound have been reported in peer-reviewed literature.
Safety and Handling
Conclusion
This compound is a well-characterized chemical intermediate with a clearly defined role in the synthesis of the herbicide Fluroxypyr. Its physicochemical properties and a reliable synthesis protocol are established. While its potential as a bioactive molecule in its own right has been suggested, further research and publication of specific biological data are needed to substantiate these claims and explore its potential applications beyond the agrochemical industry. Researchers interested in this compound for drug development would need to undertake primary screening and mechanistic studies to elucidate any potential therapeutic value.
References
In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a key intermediate in the synthesis of pharmaceuticals and a significant metabolite in environmental studies. This document outlines its chemical identity, summarizes its known physical and chemical characteristics, and provides detailed experimental protocols for its synthesis and property determination.
Chemical Identity and Structure
This compound, with the CAS number 94133-62-7, is a halogenated pyridone derivative. Its molecular structure consists of a pyridone ring substituted with an amino group at the 4-position, chlorine atoms at the 3 and 5-positions, and a fluorine atom at the 6-position.
Molecular Formula: C₅H₃Cl₂FN₂O
Molecular Weight: 196.99 g/mol .[1]
Synonyms: 4-amino-3,5-dichloro-6-fluoropyridin-2(1H)-one, Fluroxypyr-2-hydroxy, Pyridinol (DCP).[1]
Physicochemical Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while several predicted values are available, experimental data for some properties, such as melting point and solubility, are not consistently reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂FN₂O | PubChem[1] |
| Molecular Weight | 196.99 g/mol | PubChem[1] |
| CAS Number | 94133-62-7 | LookChem[2] |
| Appearance | Yellow solid | LookChem[2] |
| Melting Point | N/A | LookChem[2] |
| Boiling Point | 134.7°C at 760 mmHg (Predicted) | LookChem[2] |
| Density | 1.69 g/cm³ (Predicted) | LookChem[2] |
| pKa | 3.54 ± 0.20 (Predicted) | LookChem[2] |
| Solubility | N/A | LookChem[2] |
| Vapor Pressure | 8 mmHg at 25°C (Predicted) | LookChem[2] |
| Refractive Index | 1.59 (Predicted) | LookChem[2] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the hydrolysis of 4-amino-3,5-dichloro-2,6-difluoropyridine.[3]
Materials:
-
4-amino-3,5-dichloro-2,6-difluoropyridine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 40 wt% aqueous solution[3]
-
N,N-dimethylacetamide (DMAC)[3]
-
Reaction flask equipped with a stirrer and condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve 80 mmol of 4-amino-3,5-dichloro-2,6-difluoropyridine in 5000 mL of N,N-dimethylacetamide (DMAC).[3]
-
With continuous stirring, slowly add a 40 wt% aqueous solution of sodium hydroxide dropwise to the reaction mixture.[3]
-
After the addition is complete, heat the reaction system to 100°C and maintain this temperature for 3 hours.[3]
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
The target compound, this compound, can be isolated by filtration and purified by recrystallization from an appropriate solvent. A reported yield for a similar synthesis is 94.5%.[3]
Determination of Melting Point (General Protocol)
As no experimental melting point is readily available, the following general procedure can be used for its determination.[4][5][6]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[4]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer
-
Mortar and pestle
-
Heating oil (e.g., silicone oil or paraffin)
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the sample in a mortar.[5]
-
Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.
Determination of Solubility (Shake-Flask Method - General Protocol)
The solubility of this compound in various solvents can be determined using the shake-flask method.[7][8]
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[8]
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound in the diluted aliquot using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Visualizations
Synthesis Pathway
The synthesis of this compound is typically achieved through the hydrolysis of 4-amino-3,5-dichloro-2,6-difluoropyridine.
Caption: Synthesis of this compound.
Environmental Degradation Pathway
This compound is a major metabolite formed during the environmental degradation of the herbicide Fluroxypyr.
Caption: Environmental degradation of Fluroxypyr.
References
- 1. 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 94133-62-7 [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. davjalandhar.com [davjalandhar.com]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide to the Synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a key intermediate in the production of various agrochemicals. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support research and development in fine chemical synthesis.
Introduction
This compound, with CAS number 94133-62-7, is a substituted pyridone derivative. Its structural features, including the presence of halogen atoms and an amino group, make it a versatile building block in organic synthesis, particularly in the agrochemical industry. This guide focuses on a common and efficient two-step synthesis pathway starting from 3,5-dichloro-2,4,6-trifluoropyridine.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Amination: Selective nucleophilic aromatic substitution of the fluorine atom at the C4 position of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.
-
Hydroxylation: Selective hydrolysis of a fluorine atom at either the C2 or C6 position of the intermediate, 4-amino-3,5-dichloro-2,6-difluoropyridine, to form the final product, this compound.
This pathway is efficient and provides a good yield of the desired product.
Unraveling the Enigmatic Mechanism of Action: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is not extensively available in current scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of its core chemical scaffolds: aminopyridines and pyridones. The information presented herein is intended to serve as a foundational resource to stimulate further investigation.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 94133-62-7, is a halogenated aminopyridone derivative. While it is recognized as a key intermediate in the synthesis of the herbicide fluroxypyr and a known environmental metabolite, its intrinsic biological activity and mechanism of action remain largely uncharacterized. The presence of both an aminopyridine and a pyridone moiety suggests that this compound could exhibit a range of pharmacological effects, potentially acting on ion channels or protein kinases. This technical guide will delve into the putative mechanisms of action by examining the established roles of these constituent chemical classes.
Putative Mechanisms of Action
Based on its structural components, this compound may exert its biological effects through two primary, non-mutually exclusive pathways:
-
Ion Channel Modulation: The 4-aminopyridine scaffold is a well-established pharmacophore known to block voltage-gated potassium (K+) channels.
-
Protein Kinase Inhibition: The pyridone ring is a common feature in a multitude of small molecule kinase inhibitors.
Ion Channel Modulation: The Aminopyridine Heritage
Aminopyridines, such as the clinically used 4-aminopyridine (dalfampridine), primarily function by blocking voltage-gated potassium channels.[1][2][3] This blockade leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions at the presynaptic terminal and subsequently increases neurotransmitter release.[4] Some aminopyridine derivatives have also been shown to affect other ion channels, including sodium (Na+) channels.[5]
Proposed Signaling Pathway: Potassium Channel Blockade
Caption: Putative signaling pathway of potassium channel blockade.
Protein Kinase Inhibition: The Pyridone Precedent
The pyridone scaffold is a versatile heterocyclic motif frequently incorporated into the design of protein kinase inhibitors.[6][7] These inhibitors typically compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades. Various pyridone derivatives have been developed to target a wide range of kinases involved in cell proliferation, differentiation, and survival, such as Src kinase, p38 MAP kinase, and PIM-1 kinase.[8][9][10]
Proposed Signaling Pathway: Kinase Inhibition
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. tandfonline.com [tandfonline.com]
Biological activity of halogenated pyridones
An In-depth Technical Guide to the Biological Activity of Halogenated Pyridones
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinone-containing heterocycles are recognized as privileged scaffolds in drug discovery due to their unique chemical properties, including their ability to act as hydrogen bond donors and acceptors.[1][2] The core structure is present in numerous natural products and has been extensively explored in medicinal chemistry, leading to a wide array of derivatives with diverse biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][3][4]
Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[5] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] Halogenated compounds can form "halogen bonds," a type of non-covalent interaction with protein targets that can enhance binding specificity and affinity, similar to hydrogen bonds.[8] This guide provides a comprehensive overview of the biological activities of halogenated pyridones, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Antimicrobial and Antibiofilm Activity
Halogenated pyridone and pyridine derivatives have emerged as promising agents against a range of pathogenic microbes, including antibiotic-resistant strains like Staphylococcus aureus.[6][7] Halogenation can enhance the antimicrobial and antibiofilm capabilities of the parent molecule.[6] For instance, studies have shown that specific halogenation patterns, such as the presence of two chlorine atoms along with another halogen, can significantly influence the compound's interaction with bacteria and its resulting biological activity.[6]
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activities of selected halogenated pyridine/pyrimidine derivatives against various bacterial strains.
| Compound | Target Organism | Activity Type | Quantitative Data (µg/mL) | Reference |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | MIC | 50 | [6] |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | Hemolysis Reduction (95%) | 5 | [6] |
| 2-amino-5-bromopyrimidine (2A5BP) | E. coli O157:H7 | MIC | 400 | [9] |
| 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) | E. coli O157:H7 | MIC | 600 | [9] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Bromo derivative) | Staphylococcus aureus | MIC | 8 | |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Iodo derivative) | Staphylococcus aureus | MIC | 8 |
-
MIC: Minimum Inhibitory Concentration
Mechanism of Action: Virulence and Biofilm Inhibition
Rather than simply killing bacteria (bactericidal) or inhibiting their growth (bacteriostatic), a key mechanism for many halogenated pyridones is the disruption of bacterial virulence and biofilm formation.[6][9] For example, 2,4-dichloro-5-fluoropyrimidine (24DC5FP) has been shown to suppress the gene expression of key virulence regulators and effectors in S. aureus.[6] This includes the downregulation of the quorum-sensing regulator agrA, the effector RNAIII, the alpha-hemolysin toxin hla, and the nuclease nuc1.[6] By targeting these virulence factors, the compound reduces the pathogen's ability to cause disease and form resilient biofilms.[6] Similarly, against Enterohemorrhagic E. coli (EHEC), halogenated pyrimidines have been found to reduce the production of curli, which are essential protein fibers for biofilm integrity, by downregulating the expression of csgA and csgB genes.[9]
Caption: Fig 1. Antimicrobial Mechanism of 24DC5FP in S. aureus.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of MIC using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., S. aureus) is inoculated into a sterile broth medium (e.g., Tryptic Soy Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is diluted in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
The halogenated pyridone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using the broth medium. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
An equal volume (100 µL) of the prepared bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Control wells are included: a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Optionally, a growth indicator like resazurin can be added to aid in the determination.
-
Anticancer Activity
Halogenated pyridones have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colorectal (HCT116) cancers.[10][11][12] The introduction of halogens can enhance the anticancer potency compared to the non-halogenated parent compounds.[11] Structure-activity relationship (SAR) studies have shown that the type of halogen and its position on the pyridone ring are crucial for the observed cytotoxic effects.[11]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected halogenated pyridone and related chalcone derivatives.
| Compound | Cancer Cell Line | Activity Type | IC50 (µM) | Selectivity Index | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | IC50 | 4.5 ± 0.3 | - | [12] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MCF-7 (Breast) | IC50 | >10 | - | [12] |
| Halogenated Phenoxychalcone (2c) | MCF-7 (Breast) | IC50 | 1.52 | 15.24 | [10] |
| Halogenated Phenoxychalcone (2f) | MCF-7 (Breast) | IC50 | 1.87 | 11.03 | [10] |
| N-acetylpyrazoline (3a) | MCF-7 (Breast) | IC50 | 3.21 | 7.11 | [10] |
| Halogenated Flavonol (3p) | HCT116 (Colon) | IC50 | - | - | [11] |
-
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
-
Selectivity Index: Ratio of cytotoxicity (IC50) on normal cells (e.g., MCF-10a) to cancer cells (e.g., MCF-7). A higher value indicates greater selectivity for cancer cells.[10]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anticancer effects of halogenated pyridones are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death).[12] Studies on liver cancer cells have shown that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle.[12] This arrest is often accompanied by the upregulation of key tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[12] Furthermore, these compounds can trigger the apoptotic pathway through the activation of stress-activated protein kinases such as JNK (c-Jun N-terminal kinase).[12] The activation of the p53 and JNK pathways ultimately leads to the execution of apoptosis, eliminating the cancer cells.
Caption: Fig 2. Anticancer Mechanism of Halogenated Pyridones.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.
-
Cell Culture and Seeding:
-
Human cancer cells (e.g., MCF-7 or HepG2) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the halogenated pyridone is prepared in DMSO.
-
Serial dilutions of the compound are made in the cell culture medium.
-
The medium from the seeded plates is removed, and 100 µL of the medium containing different concentrations of the compound is added to the respective wells. A control group receives medium with DMSO only.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) is added to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the control group.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Enzyme Inhibition
The pyridone scaffold is a key feature in many enzyme inhibitors.[2][3] Halogenation can further enhance inhibitory activity by forming specific halogen bonds with amino acid residues in the enzyme's active site, thereby increasing binding affinity and selectivity.[8] Halogenated pyridones have been investigated as inhibitors of various enzymes, including protein kinases and viral endonucleases.[3][8]
Mechanism of Action: Halogen Bonding in Kinase Inhibition
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. Halogenated inhibitors can form short, directional interactions (halogen bonds) with backbone carbonyl oxygen atoms in the hinge region of the kinase active site.[8] This interaction helps to properly orient the inhibitor and lock it into a favorable binding conformation, leading to potent and selective inhibition.
Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a general workflow for a fluorescence-based enzyme inhibition assay.
-
Reagents and Preparation:
-
Prepare an assay buffer specific to the target enzyme.
-
Obtain the purified recombinant enzyme, its specific substrate (e.g., a peptide), and a cofactor (e.g., ATP for kinases).
-
Prepare serial dilutions of the halogenated pyridone inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the enzyme, the inhibitor at various concentrations, and the substrate.
-
Initiate the enzymatic reaction by adding the cofactor (ATP).
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction by adding a detection solution. For many kinase assays, this solution contains antibodies that specifically recognize the phosphorylated substrate, often linked to a fluorescent reporter system (e.g., HTRF or FP).
-
Incubate the plate to allow the detection reagents to bind.
-
Read the fluorescence signal on a suitable plate reader. The signal intensity will be inversely proportional to the inhibitor's activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
General Research & Development Workflow
The discovery and development of novel halogenated pyridones as therapeutic agents follow a structured workflow, from initial synthesis to preclinical evaluation.
Caption: Fig 3. R&D Workflow for Halogenated Pyridones.
Conclusion
Halogenated pyridones represent a versatile and highly promising class of compounds in modern drug discovery. The strategic incorporation of halogen atoms onto the pyridone scaffold has been shown to significantly enhance a range of biological activities, including potent antimicrobial, antibiofilm, and anticancer effects. The mechanisms underlying these activities are multifaceted, involving the disruption of bacterial virulence pathways, induction of cancer cell apoptosis, and potent enzyme inhibition through mechanisms like halogen bonding. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of novel halogenated pyridone-based therapeutics to address pressing medical needs.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. mdpi.com [mdpi.com]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide | MDPI [mdpi.com]
- 8. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3,5-dichloro-6-fluoro-2-pyridone (CAS: 94133-62-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a halogenated pyridone derivative with the CAS number 94133-62-7. This compound is of significant interest as a versatile chemical intermediate, primarily in the synthesis of agrochemicals and potentially in the development of novel pharmaceuticals. Its structure, featuring an amino group and multiple halogen substituents, imparts unique reactivity and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on technical details relevant to research and development.
While some commercial suppliers suggest potential antimicrobial and antiviral properties for this compound, it is important to note that its primary documented role is as a key intermediate in the synthesis of the herbicide Fluroxypyr.[1] As such, extensive research into its specific biological mechanisms of action is not widely available in peer-reviewed literature. This document consolidates the available technical information to serve as a valuable resource for professionals working with this molecule.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃Cl₂FN₂O | [2][3] |
| Molecular Weight | 196.99 g/mol | [1][2] |
| Appearance | Yellow solid | [3] |
| Boiling Point | 134.7 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 35.3 °C (Predicted) | [3] |
| Density | 1.69 g/cm³ (Predicted) | [2] |
| Vapor Pressure | 8 mmHg at 25 °C (Predicted) | [3] |
| Refractive Index | 1.59 (Predicted) | [3] |
| pKa | 3.54 ± 0.20 (Predicted) | [3] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |
| Solubility | Data not quantitatively available. See Section 5 for discussion. |
Synonyms: 4-amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone, 4-Amino-3,5-dichloro-6-fluoropyridin-2(1H)-one, 2-Hydroxy-3,5-dichloro-4-amino-6-fluoropyridine, 4-Amino-3,5-dichloro-6-fluoropyridin-2-ol.[3]
Synthesis
This compound is typically synthesized in a two-step process starting from 3,5-dichloro-2,4,6-trifluoropyridine. The general workflow involves an initial amination reaction followed by a selective hydroxylation.
Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine (Intermediate)
This protocol is based on procedures described in patent literature for the synthesis of agrochemical intermediates.
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine
-
N-Methyl-2-pyrrolidone (NMP) or other suitable aprotic solvent
-
Ammonia gas or ammonium hydroxide
-
Reaction vessel suitable for gas introduction
-
Filtration apparatus
-
Distillation/Rectification equipment
Procedure:
-
In a suitable reaction vessel, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in NMP.
-
Introduce ammonia gas into the solution while maintaining control of the reaction temperature. Alternatively, a solution of ammonium hydroxide can be used.
-
The reaction is typically carried out at a temperature range that facilitates the selective amination at the 4-position of the pyridine ring.
-
Upon completion of the reaction, filter the reaction mixture to remove any solid byproducts, such as ammonium fluoride.
-
The filtrate, containing the product and solvent, is then subjected to distillation or rectification to isolate the 4-amino-3,5-dichloro-2,6-difluoropyridine.
Experimental Protocol: Synthesis of this compound
This protocol describes the hydroxylation of the intermediate to yield the final product.
Materials:
-
4-Amino-3,5-dichloro-2,6-difluoropyridine
-
Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 40 wt%)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-Amino-3,5-dichloro-2,6-difluoropyridine.
-
Add the aqueous potassium hydroxide or sodium hydroxide solution. A typical molar ratio of KOH to the starting pyridine is between 2.5:1 and 3:1.
-
Heat the mixture to reflux with stirring. A temperature of approximately 100°C is often maintained.[4]
-
Maintain the reflux for a period of 2 to 3 hours, or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC, LC-MS).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product, this compound, can be isolated from the reaction mixture by filtration or centrifugation.
-
Further purification can be achieved by recrystallization from an appropriate solvent system. A reported yield for this step is approximately 94.5%.[4]
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While actual spectra are not publicly available, several chemical suppliers indicate the availability of 1H NMR, 13C NMR, IR, and MS data.[5] Researchers requiring this information should consult the specific supplier's documentation.
Applications and Biological Activity
Agrochemicals
The primary documented application of this compound is as a key intermediate in the synthesis of the herbicide Fluroxypyr.[1] It is also a known environmental degradation product of Fluroxypyr.[1]
Pharmaceutical Research
Several chemical suppliers note that this compound has potential applications in the pharmaceutical industry due to its purported antimicrobial and antiviral properties.[3] It is suggested as a building block for the development of new drugs.[3]
Mechanism of Action: At present, there is a lack of detailed scientific literature and experimental data elucidating the specific mechanism of action for the claimed antimicrobial and antiviral activities of this compound. For researchers interested in these potential applications, it would be necessary to conduct in-vitro and in-vivo studies to determine its efficacy, target pathogens or viruses, and the underlying biological pathways it may modulate.
Research Chemical
As a multi-functionalized heterocyclic compound, it serves as a valuable research chemical for exploring structure-activity relationships in medicinal chemistry and for the synthesis of novel materials.[3]
Safety and Toxicology
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data: Quantitative toxicological data, such as LD50 values, are not readily available in the public domain for this compound. Standard safe laboratory practices should be followed when handling this chemical, including the use of a fume hood and appropriate personal protective equipment.
Conclusion
This compound is a chemical intermediate with a well-defined role in the agrochemical industry and potential, though not yet fully explored, applications in pharmaceutical research. This guide has provided a consolidated overview of its properties, synthesis, and known uses based on currently available information. For researchers and drug development professionals, this compound presents opportunities for the synthesis of novel molecules. However, further investigation is required to substantiate and understand the mechanisms behind its purported biological activities. It is recommended that any research into its biological effects be accompanied by thorough analytical characterization to confirm the identity and purity of the compound.
References
- 1. 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Cas 94133-62-7,this compound | lookchem [lookchem.com]
- 4. This compound | 94133-62-7 [chemicalbook.com]
- 5. This compound(94133-62-7) 1H NMR [m.chemicalbook.com]
Spectral data for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound this compound. While specific experimental data for this compound is not publicly available, this document outlines the anticipated spectral features based on its chemical structure and provides detailed experimental protocols for acquiring such data.
Chemical Structure and Expected Spectral Features
This compound possesses a substituted pyridone ring with amino, chloro, and fluoro functional groups. These features will give rise to characteristic signals in various spectroscopic analyses.
Molecular Formula: C₅H₃Cl₂FN₂O
Molecular Weight: 196.99 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the limited number of protons. The primary signals anticipated are from the amino (-NH₂) and the pyridone N-H protons.
Table 1: Anticipated ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH₂ | 5.0 - 8.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| N-H (pyridone) | 10.0 - 13.0 | Broad Singlet | Tautomeric proton, chemical shift is highly variable. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents (Cl, F, N, O).
Table 2: Anticipated ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (C2) | 155 - 170 | Carbonyl carbon, deshielded by oxygen. |
| C-Cl (C3, C5) | 110 - 130 | Attached to electronegative chlorine atoms. |
| C-NH₂ (C4) | 135 - 150 | Influenced by the amino group. |
| C-F (C6) | 140 - 160 (doublet) | Coupled to fluorine, will appear as a doublet. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and does not have overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.
-
A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Anticipated IR Absorption Frequencies
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine | N-H | Stretch | 3300 - 3500 (two bands) |
| Amine | N-H | Bend | 1580 - 1650 |
| Pyridone | N-H | Stretch | 3000 - 3300 (broad) |
| Carbonyl | C=O | Stretch | 1640 - 1690 |
| Aromatic Ring | C=C | Stretch | 1450 - 1600 |
| Haloalkane | C-Cl | Stretch | 600 - 800 |
| Fluoroaromatic | C-F | Stretch | 1100 - 1250 |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Table 4: Anticipated Mass Spectrometry Fragmentation
| m/z Value | Interpretation |
| 197/199/201 | Molecular ion peak ([M]⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities will follow the expected isotopic abundance pattern. |
| [M-Cl]⁺ | Loss of a chlorine atom. |
| [M-CO]⁺ | Loss of carbon monoxide. |
| [M-NH₂]⁺ | Loss of the amino group. |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
This technical guide provides a foundational understanding of the expected spectral data for this compound and the methodologies to acquire it. For definitive structural confirmation and purity assessment, it is essential to obtain and interpret experimental spectra for the specific sample under investigation.
solubility of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone in organic solvents
An In-depth Technical Guide on the Solubility of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound (CAS Number: 94133-62-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A comprehensive review of publicly available data reveals a notable absence of quantitative solubility studies for this compound in organic solvents. This document aims to bridge this knowledge gap by providing a detailed experimental protocol for determining its solubility, based on the well-established shake-flask method. Furthermore, it presents a qualitative assessment of its likely solubility in a range of common organic solvents, extrapolated from the behavior of structurally similar compounds. This guide is intended to be a valuable resource for researchers, enabling them to perform accurate solubility assessments critical for process development, formulation, and analytical method design.
Introduction
This compound is a substituted pyridone derivative with significant potential in various chemical synthesis applications.[1][2] Its utility as a building block in the development of novel bioactive molecules underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 94133-62-7 | [4][5] |
| Molecular Formula | C₅H₃Cl₂FN₂O | [1][2] |
| Molecular Weight | 196.99 g/mol | [6] |
| Appearance | Yellow solid | [1] |
| Boiling Point | 134.7°C at 760 mmHg (Predicted) | [1] |
| Density | 1.69 g/cm³ (Predicted) | [1] |
| pKa | 3.54 ± 0.20 (Predicted) | [1] |
Qualitative and Predicted Solubility
In the absence of experimentally determined quantitative data, a qualitative assessment of the solubility of this compound can be inferred from the behavior of structurally related pyridone derivatives and general principles of solubility. The presence of an amino group and the pyridone ring suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the dichlorinated and fluorinated phenyl ring introduces some lipophilic character.
A related compound, 3,5-Dichloro-4-pyridone-N-acetic acid, is reported to be soluble in polar organic solvents such as ethanol and dimethylformamide.[7] Based on this and the structure of the title compound, a predicted solubility profile is presented in Table 2. It is crucial to note that these are estimations and must be confirmed by experimental measurement.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good hydrogen bond acceptor. |
| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding. |
| Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding. |
| Acetone | Polar Aprotic | Moderate to Low | Less polar than alcohols and amides. |
| Acetonitrile | Polar Aprotic | Low | Weaker hydrogen bond acceptor. |
| Dichloromethane (DCM) | Nonpolar | Low | Limited potential for favorable intermolecular interactions. |
| Toluene | Nonpolar | Very Low | Aromatic stacking may provide minimal interaction. |
| Hexane | Nonpolar | Insoluble | Mismatch in polarity. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.
4.1. Materials
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane) of appropriate purity
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for quantification
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid remains at the bottom.
-
Dispense a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid at the bottom.
-
Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from analysis × Dilution factor)
-
4.3. Experimental Workflow Diagram
Conclusion
While there is a clear need for quantitative solubility data for this compound to support its application in research and development, such information is currently absent from the public domain. This technical guide provides a qualitative prediction of its solubility profile and, more importantly, a detailed, actionable protocol for its experimental determination. By following the outlined shake-flask method, researchers can generate the reliable data necessary for informed decision-making in process chemistry, formulation development, and other scientific endeavors. The generation of this data will be invaluable for the broader scientific community.
References
- 1. Cas 94133-62-7,this compound | lookchem [lookchem.com]
- 2. This compound, CasNo.94133-62-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. 4-amino-3,5-dichloro-6-fluoro-2-pyridinol [sitem.herts.ac.uk]
- 4. This compound | 94133-62-7 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Unraveling the Environmental Fate of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a chemical compound of significant interest in the fields of agrochemistry and environmental science. It is primarily known as a major environmental transformation product of the widely used herbicide, fluroxypyr. Understanding the environmental fate of this pyridone derivative is crucial for a comprehensive assessment of the environmental impact of fluroxypyr and for the development of safer and more effective agricultural chemicals. This technical guide provides an in-depth analysis of the formation, degradation, and potential transformation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant processes.
Formation from Fluroxypyr
The primary route of formation of this compound in the environment is through the microbial degradation of the herbicide fluroxypyr. Fluroxypyr, often applied as an ester, is rapidly hydrolyzed to its active acid form in the soil. Subsequently, soil microorganisms metabolize fluroxypyr, leading to the formation of two major metabolites: this compound (also referred to as fluroxypyr-pyridinol or F-P) and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (fluroxypyr-methoxypyridine or F-MP).
Studies have shown that a significant portion of fluroxypyr is converted to this compound. For instance, in one study, it was estimated that approximately 48.6% of the applied fluroxypyr was transformed into this pyridone metabolite in soil.[1]
Environmental Degradation and Transformation
Once formed, this compound is considered to be non-persistent in the soil environment. Its degradation is significantly faster than that of its parent compound, fluroxypyr, and the co-metabolite F-MP, which exhibits high persistence.
Quantitative Degradation Data
The degradation kinetics of this compound and related compounds have been investigated in soil under laboratory conditions. The following table summarizes key quantitative data from these studies.
| Compound | Half-life (t½) in Soil | Conditions | Reference |
| Fluroxypyr | 28 - 78 days | Railway soil samples | [1] |
| This compound | 10 ± 5 days | Railway soil samples | [1] |
| 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine | Not significantly degraded | Railway soil samples | [1] |
| Fluroxypyr | 27.2 - 43.1 days | Three non-sterilized Chinese soil samples |
Transformation Products
While the rapid degradation of this compound is well-documented, the specific chemical structures of its subsequent transformation products are not extensively reported in the available scientific literature. However, based on the degradation pathways of structurally similar pyridinol compounds, such as 3,5,6-trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos, it is hypothesized that the degradation of this compound likely proceeds through one or more of the following mechanisms:
-
Dechlorination: The stepwise removal of chlorine atoms from the pyridine ring.
-
Hydroxylation: The introduction of hydroxyl groups onto the ring.
-
Ring Cleavage: The opening of the pyridine ring structure, leading to the formation of smaller, aliphatic molecules that can be further mineralized to carbon dioxide.
One study on the photodegradation of fluroxypyr did identify 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid as a degradation product, suggesting that hydroxylation is a relevant transformation process for these types of molecules. Further research is required to definitively identify the specific metabolites of this compound.
Signaling Pathways and Logical Relationships
The environmental transformation of fluroxypyr to its metabolites, including this compound, can be visualized as a branched degradation pathway.
References
Commercial suppliers of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
An In-depth Technical Guide to 4-Amino-3,5-dichloro-6-fluoro-2-pyridone for Researchers and Drug Development Professionals
Introduction
This compound, with CAS number 94133-62-7, is a halogenated pyridone derivative.[1][2][3] Its molecular structure, featuring chlorine, fluorine, and amino functional groups, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and agrochemical industries. The compound is noted for its role as a key intermediate in the production of various chemicals, including those with potential antimicrobial and antiviral properties.[4]
Commercial Suppliers
A number of chemical suppliers offer this compound, typically with purities of 97% or higher. The availability from various suppliers facilitates its procurement for research and development purposes.
| Supplier Name | Purity | Additional Information |
| Dideu Industries Group Limited | 99.00% | Offers the product at a price point of approximately US $1.10 / g.[1] |
| TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD | 98% Min | Can provide custom synthesis services and supply in various quantities.[5] |
| HENAN NEW BLUE CHEMICAL CO.,LTD | - | Provides basic information and synonyms for the compound.[2] |
| ChemUniverse | 97% | Offers various pack sizes from 100MG to 1G.[6] |
| Bide Pharmatech Ltd. | - | Listed as a supplier.[1] |
| Shanghai YuanYe Biotechnology Co., Ltd. | - | Listed as a supplier.[1] |
| Wuhan FengyaoTonghui Chemical Products Co., Ltd. | - | Listed as a supplier.[1] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.
| Property | Value |
| CAS Number | 94133-62-7[1][2] |
| Molecular Formula | C5H3Cl2FN2O[2][5] |
| Molecular Weight | 196.99 g/mol [7] |
| IUPAC Name | 4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one[7] |
| Boiling Point | 134.7±40.0 °C (Predicted)[3][4] |
| Density | 1.69±0.1 g/cm3 (Predicted)[3] |
| Appearance | Yellow solid[4] |
Spectroscopic data is available for the characterization of this compound, including 1H NMR, IR, and Mass Spectrometry.[8]
Synthesis Protocol
A general procedure for the synthesis of this compound involves the hydrolysis of a precursor, 2,6-difluoro-3,5-dichloro-4-aminopyridine.[1]
Experimental Protocol:
-
Dissolution: 80 mmol of 2,6-difluoro-3,5-dichloro-4-aminopyridine is dissolved in 5,000 mL of N,N-dimethylacetamide (DMAC).[1]
-
Hydrolysis: A 40 wt% aqueous solution of sodium hydroxide is added dropwise to the stirred solution.[1]
-
Heating: The reaction mixture is heated to 100 °C and maintained at this temperature for 3 hours.[1]
-
Cooling and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The target compound is then isolated. This process has a reported yield of 94.5%.[1]
Applications in Research and Development
This compound is a key intermediate in the synthesis of various agrochemicals and potentially in pharmaceuticals.[4] It is a known environmental transformation product of the herbicide Fluroxypyr.[7] The related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, is a precursor in the synthesis of Fluroxypyr, highlighting the importance of this class of compounds in the agrochemical industry.[9][10][11] The unique substitution pattern on the pyridine ring provides a scaffold for developing new bioactive molecules.[9] The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[9]
Safety and Handling
For professional and laboratory use only, not intended for medical or consumer applications.[12] Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a commercially available and valuable intermediate for chemical synthesis. Its well-defined synthesis protocol and the potential for further functionalization make it a useful building block for researchers in agrochemical and pharmaceutical development. The provided data and protocols in this guide serve as a foundational resource for scientists and professionals working with this compound.
References
- 1. This compound | 94133-62-7 [chemicalbook.com]
- 2. This compound, CasNo.94133-62-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. zhenyu.lookchem.com [zhenyu.lookchem.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(94133-62-7) 1H NMR [m.chemicalbook.com]
- 9. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Amino-3,5-dichloro-2,6-difluoropyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis and utilization of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a key intermediate in the production of agrochemicals and a compound of interest for pharmaceutical research.[1][2][3]
Safety Precautions and Handling
Before commencing any experimental work, it is crucial to review the safety data sheet (SDS) for this compound and all other reagents. The following is a summary of essential safety information.
General Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Use in a well-ventilated area or outdoors.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands and any exposed skin thoroughly after handling.[5][7]
-
Contaminated work clothing should not be allowed out of the workplace.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[4][6]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[4]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[4]
Storage and Disposal:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.[5]
Synthesis of this compound
The primary synthesis route for this compound involves the hydrolysis of 2,6-difluoro-3,5-dichloro-4-aminopyridine.[8]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on the successful synthesis of 6-fluoro-3,5-dichloro-4-amino-2-hydroxypyridine, another name for the target compound.[8]
Materials:
-
2,6-difluoro-3,5-dichloro-4-aminopyridine
-
N,N-dimethylacetamide (DMAC)
-
40 wt% aqueous sodium hydroxide (NaOH) solution
-
Reaction flask equipped with a stirrer, condenser, and dropping funnel
Procedure:
-
In a suitable reaction flask, dissolve 80 mmol of 2,6-difluoro-3,5-dichloro-4-aminopyridine in 5,000 mL of N,N-dimethylacetamide (DMAC).[8]
-
With continuous stirring, slowly add a 40 wt% aqueous sodium hydroxide solution dropwise to the reaction mixture.[8]
-
After the addition is complete, heat the reaction system to 100 °C.[8]
-
Maintain the reaction at this temperature for 3 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Isolate the target compound, this compound, by a suitable method (e.g., filtration, extraction, and crystallization).[8]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-difluoro-3,5-dichloro-4-aminopyridine | [8] |
| Reagent | 40 wt% NaOH (aq) | [8] |
| Solvent | N,N-dimethylacetamide (DMAC) | [8] |
| Reaction Temperature | 100 °C | [8] |
| Reaction Time | 3 hours | [8] |
| Yield | 94.5% | [8] |
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]
-
Agrochemicals: It is a key intermediate in the synthesis of the herbicide fluroxypyr.[3][9] The synthesis involves further reactions to build the final herbicidal compound.
-
Pharmaceuticals: Due to its antimicrobial and antiviral properties, this compound serves as a building block for the development of new drugs.[1] The halogenated pyridine ring is a versatile scaffold for modifications through reactions like nucleophilic aromatic substitution and cross-coupling.[10]
Experimental Workflow for Synthesis and Isolation
Caption: General workflow for the synthesis of the target compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 94133-62-7 | [1][8] |
| Molecular Formula | C₅H₃Cl₂FN₂O | [1] |
| Molecular Weight | 196.99 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Boiling Point | 134.7 °C at 760 mmHg | [1] |
| Flash Point | 35.3 °C | [1] |
| Density | 1.69 g/cm³ | [1] |
| Storage Temperature | 2–8 °C under inert gas | [1] |
References
- 1. lookchem.com [lookchem.com]
- 2. This compound, CasNo.94133-62-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 3. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 94133-62-7 [chemicalbook.com]
- 9. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone Purity
Introduction
4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities. The method is suitable for quality control and in-process monitoring during drug development and manufacturing.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent.[1][2] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer. The elution of compounds is monitored by a UV detector, and the peak area is proportional to the concentration of the compound.
Experimental Protocols
1. Apparatus and Equipment
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm, PTFE or other suitable material.
2. Reagents and Materials
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Ammonium Acetate: HPLC grade.
3. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
4. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Perform five replicate injections of the Standard Working Solution to check for system suitability. The acceptance criteria are outlined in Table 2.
-
Inject the Sample Solution in duplicate.
-
After the analysis, flush the column with a high percentage of the organic phase (e.g., 90% acetonitrile) to remove any strongly retained compounds.
6. Calculation of Purity
The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results of the system suitability for five replicate injections of the standard solution are summarized in Table 2.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | 0.2% |
Sample Purity Analysis
The purity of a sample batch of this compound was determined using the described method. The results are presented in Table 3.
Table 3: Purity Analysis of this compound Sample
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 15,600 | 0.31 | Impurity A (Unknown) |
| 2 | 8.2 | 25,800 | 0.52 | Impurity B (Unknown) |
| 3 | 12.5 | 4,925,000 | 98.90 | This compound |
| 4 | 15.8 | 12,500 | 0.25 | Impurity C (Unknown) |
| Total | 4,978,900 | 100.00 |
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis is depicted in the following flowchart.
Caption: Experimental workflow for HPLC purity analysis.
Logical Relationship for Purity Assessment
The logical diagram below illustrates the relationship between the components of the analysis for determining the purity of the sample.
Caption: Logical relationship in purity assessment.
References
Application Notes and Protocols: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone as a Key Intermediate for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-amino-3,5-dichloro-6-fluoro-2-pyridone as a pivotal intermediate in the synthesis of next-generation agrochemicals. The focus is on the synthesis of potent synthetic auxin herbicides, including florpyrauxifen-benzyl and fluroxypyr, with comprehensive data on their efficacy and mode of action.
Introduction
This compound is a key building block in the development of modern herbicides. Its unique substitution pattern allows for the synthesis of arylpicolinate and pyridyloxyacetate herbicides, which act as synthetic auxins, a critical class of herbicides for broadleaf weed control. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species. The agrochemicals derived from this intermediate, such as florpyrauxifen-benzyl (the active ingredient in Rinskor™ active), exhibit high efficacy at low application rates and provide valuable tools for managing herbicide-resistant weeds.[1][2]
Physicochemical Properties of the Intermediate
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 94133-62-7 |
| Molecular Formula | C₅H₃Cl₂FN₂O |
| Molecular Weight | 208.99 g/mol |
| Appearance | Off-white to light brown powder |
| Melting Point | >250 °C |
Synthesis of Agrochemicals
Synthesis of this compound
The title intermediate can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine through a two-step process involving amination and subsequent hydroxylation.
Protocol 1: Synthesis of this compound [3][4]
-
Step 1: Amination. In a reactor, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in N-methyl-2-pyrrolidone (NMP). Cool the solution to 0-5°C and bubble ammonia gas through the mixture until the reaction is complete (monitored by GC or TLC). Filter the reaction mixture to remove ammonium fluoride and rectify the filtrate to obtain 4-amino-3,5-dichloro-2,6-difluoropyridine.
-
Step 2: Hydroxylation. To the 4-amino-3,5-dichloro-2,6-difluoropyridine obtained in the previous step, add an aqueous solution of potassium hydroxide (e.g., 11% w/w). Heat the mixture to reflux for 2-2.5 hours.[4] Cool the reaction mixture and collect the precipitated solid by centrifugation or filtration to yield this compound.
Synthesis of Fluroxypyr
Fluroxypyr, a pyridyloxyacetic acid herbicide, can be synthesized from the potassium salt of this compound.
Protocol 2: Synthesis of Fluroxypyr-meptyl [5][6]
-
Step 1: Condensation. In a suitable reaction vessel, suspend potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate in a solvent such as N-methyl-2-pyrrolidone (NMP). Add ethyl chloroacetate and heat the mixture to facilitate the condensation reaction. After completion, the intermediate methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate can be isolated.
-
Step 2: Transesterification. Combine the methyl ester intermediate with 1-methylheptanol. Add a catalytic amount of tetrabutyl titanate and heat the mixture to approximately 150°C under reduced pressure, distilling off the methanol as it forms. After the reaction is complete, remove the excess 1-methylheptanol by distillation to obtain fluroxypyr-meptyl.
Synthesis of Florpyrauxifen-benzyl
Florpyrauxifen-benzyl is a novel arylpicolinate herbicide. Its synthesis involves the introduction of an amino group and a chloro group to a picolinate precursor.
Protocol 3: Synthesis of Florpyrauxifen-benzyl [7]
-
Step 1: Amination. In a pressure reactor, dissolve benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate in acetonitrile. Heat the solution to 100°C and introduce ammonia gas. Maintain the reaction until completion. The resulting product is benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
-
Step 2: Chlorination. Dissolve the aminated intermediate in a suitable solvent like acetonitrile and treat it with a chlorinating agent, such as N-chlorosuccinimide, to introduce the chlorine atom at the 3-position of the pyridine ring, yielding florpyrauxifen-benzyl.
Herbicidal Efficacy Data
The herbicidal activity of agrochemicals derived from this compound is typically evaluated through greenhouse and field trials. The efficacy is often quantified by the Growth Reduction (GR₅₀) value, which is the herbicide dose required to cause a 50% reduction in plant growth.
Table 1: Herbicidal Efficacy (GR₅₀) of Florpyrauxifen-benzyl on Various Weed Species [8]
| Weed Species | Common Name | GR₅₀ (g a.i./ha) |
| Echinochloa crus-galli | Barnyardgrass | 4.14 |
| Eclipta prostrata | Yerbadetajo | 0.38 |
Table 2: Control Efficacy of Florpyrauxifen-benzyl on Various Weed Species [9][10]
| Weed Species | Common Name | Application Rate (g a.i./ha) | Control (%) |
| Commelina benghalensis | Benghal dayflower | Not specified | 73.8 - 92 |
| Amaranthus palmeri | Palmer amaranth | Not specified | Effective |
| Conyza spp. | Horseweed | Not specified | Effective |
| Herbicide-resistant Echinochloa crus-galli | Barnyardgrass | 30 | >90 |
Mechanism of Action: Synthetic Auxin Signaling Pathway
Herbicides derived from this compound, such as florpyrauxifen-benzyl and fluroxypyr, function as synthetic auxins. They disrupt plant growth by binding to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates the expression of auxin-responsive genes, resulting in uncontrolled cell division and elongation, ultimately causing plant death.[1][11][12]
Experimental Protocols
Protocol for Evaluating Herbicidal Activity (Whole-Plant Bioassay)
This protocol outlines a general procedure for assessing the efficacy of newly synthesized herbicides on target weed species in a greenhouse setting.[13][14]
1. Plant Material and Growth Conditions:
-
Grow target weed species from seed in pots containing a standardized soil mix.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Ensure uniform growth of the plants to the desired stage (e.g., 3-4 leaf stage) before herbicide application.
2. Herbicide Application:
-
Prepare a stock solution of the test herbicide in a suitable solvent.
-
Create a series of dilutions to achieve the desired application rates.
-
Apply the herbicide solutions to the plants using a precision sprayer calibrated to deliver a consistent volume.
-
Include an untreated control group for comparison.
3. Data Collection and Analysis:
-
At specified time points after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of injury (e.g., epinasty, chlorosis, necrosis).
-
At the final assessment, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven until a constant weight is achieved.
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Determine the GR₅₀ value by fitting the dose-response data to a suitable non-linear regression model.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of highly effective synthetic auxin herbicides. The protocols and data presented here provide a foundation for researchers and scientists in the agrochemical industry to develop novel weed management solutions. The unique mode of action of these herbicides makes them particularly useful for controlling weeds that have developed resistance to other herbicide classes. Further research into the synthesis of new derivatives and their biological activity is encouraged to expand the arsenal of tools available for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]
- 7. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
Application Notes and Protocols for the Derivatization of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery. The protocols focus on two primary derivatization strategies: N-alkylation/N-arylation at the pyridone nitrogen and Suzuki-Miyaura cross-coupling at the C3 and C5 chloro positions.
Introduction
The 4-amino-2-pyridone core is a privileged scaffold in medicinal chemistry, known for its role in various biologically active compounds, including inhibitors of kinases and other enzymes.[1][2][3] The specific compound, this compound, offers multiple points for diversification, making it an excellent starting point for the generation of compound libraries for SAR exploration. The electron-withdrawing nature of the halogen substituents and the presence of a nucleophilic amino group and an N-H group on the pyridone ring allow for a range of chemical transformations.
Derivatization Strategies
The primary points for derivatization on the this compound scaffold are the pyridone nitrogen (N1) and the chlorine atoms at the C3 and C5 positions.
N-Alkylation and N-Arylation of the Pyridone Ring
The nitrogen atom of the pyridone ring can be alkylated or arylated to explore the impact of substituents on biological activity. Selective N-alkylation over O-alkylation is a key consideration in the derivatization of 2-pyridones.[4][5]
Experimental Protocol: General Procedure for N-Alkylation
This protocol is adapted from methodologies for the N-alkylation of related 2-pyridone systems.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., DMF) to dissolve or suspend the starting material.
-
Add the base (1.5 - 2.0 eq) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl or benzyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction, depending on the reactivity of the halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Suzuki-Miyaura Cross-Coupling at C3 and C5 Positions
The chlorine atoms at the C3 and C5 positions can be substituted with a variety of aryl, heteroaryl, or alkyl groups using the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds and introducing molecular diversity. The reactivity of the two chlorine atoms may differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on established procedures for Suzuki-Miyaura reactions on dichloropyridine and related heterocyclic systems.
Materials:
-
This compound derivative (e.g., N-protected or N-alkylated)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-10 mol%)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 eq), the boronic acid or ester (1.2 eq for mono-substitution, 2.5 eq for di-substitution), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Structure-Activity Relationship (SAR) Data
Disclaimer: The following table presents hypothetical SAR data based on general trends observed for related 2-pyridone and aminopyridine derivatives in medicinal chemistry. Specific biological data for derivatives of this compound is not publicly available at the time of writing and would need to be determined experimentally.
Target: Hypothetical Kinase X
| Compound ID | R¹ (N1-substituent) | R³ (C3-substituent) | R⁵ (C5-substituent) | IC₅₀ (nM) | Notes |
| 1 | H | Cl | Cl | >10,000 | Starting Material |
| 2 | CH₃ | Cl | Cl | 5,200 | Small alkyl group at N1 slightly improves activity. |
| 3 | Benzyl | Cl | Cl | 1,800 | Larger hydrophobic group at N1 enhances potency. |
| 4 | H | Phenyl | Cl | 850 | Arylation at C3 significantly improves activity. |
| 5 | H | Cl | Phenyl | 920 | Arylation at C5 shows similar improvement to C3. |
| 6 | H | Phenyl | Phenyl | 150 | Di-arylation leads to a substantial increase in potency. |
| 7 | CH₃ | Phenyl | Cl | 430 | Combination of N1-alkylation and C3-arylation is beneficial. |
| 8 | Benzyl | Phenyl | Phenyl | 25 | Potent derivative with substitution at all three points. |
| 9 | H | 4-pyridyl | Cl | 600 | Introduction of a heteroaromatic ring is well-tolerated. |
| 10 | H | 3-furyl | Cl | 750 | Heteroaromatic substitution is a viable strategy. |
Visualizations
Caption: Workflow for derivatization and SAR studies.
Caption: Derivatization points on the scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Gold-mediated synthesis and functionalization of chiral halopyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC-MS/MS Method for the Quantification of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed analytical method for the quantification of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the absence of a standardized, publicly available analytical protocol for this specific compound, this application note details a robust and sensitive method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is founded on established principles for the analysis of similar halogenated pyridinol compounds and is intended to serve as a comprehensive starting point for method development and validation in research and quality control settings.
Introduction
This compound is a pyridinone derivative with the molecular formula C₅H₃Cl₂FN₂O.[2] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients and agrochemicals, leveraging its antimicrobial and antiviral properties.[1] As a known environmental transformation product of the herbicide Fluroxypyr, its accurate quantification in various matrices is of significant interest.[2] This proposed HPLC-MS/MS method provides a selective and sensitive approach for the determination of this compound.
Principle of the Method
This method employs reverse-phase HPLC to separate this compound from potential matrix interferences. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C₂,¹⁵N-labeled this compound). If unavailable, a structurally related compound with similar chromatographic behavior can be used.
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the Internal Standard in methanol.
Working Standards:
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Sample Preparation (from a hypothetical matrix, e.g., a reaction mixture):
-
Accurately weigh or measure a known amount of the sample.
-
Dilute the sample with a 50:50 acetonitrile/water mixture to bring the expected analyte concentration within the calibration range.
-
Add the Internal Standard to each sample, calibrator, and quality control sample to a final concentration.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
Instrumentation and Conditions
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
Time (min) %B 0.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive (to be optimized, but likely positive due to the amino group)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions (Hypothetical):
-
Quantifier and qualifier transitions should be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Precursor Ion (m/z): 197.0 (corresponding to [M+H]⁺ for C₅H₃Cl₂FN₂O)
-
Product Ions: To be determined experimentally.
-
Data Presentation
The following table summarizes the expected performance characteristics of this proposed method, based on typical results for similar analytical methods.
| Parameter | Expected Performance |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Retention Time | 2 - 4 minutes |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the quantification of this compound using HPLC-MS/MS. The method is designed to be sensitive, selective, and robust, making it suitable for a variety of applications in pharmaceutical and agrochemical research and development. It is crucial that users perform in-house validation to ensure the method meets the specific requirements of their matrix and instrumentation.
References
Application Notes and Protocols: Synthesis of Fluroxypyr Utilizing 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the herbicide Fluroxypyr, with a specific focus on the pivotal role of the intermediate, 4-Amino-3,5-dichloro-6-fluoro-2-pyridone. The following sections outline the primary synthetic pathways, reaction mechanisms, and quantitative data to guide researchers in the successful laboratory-scale synthesis of Fluroxypyr and its esters, such as Fluroxypyr-meptyl.
Introduction
Fluroxypyr, chemically known as [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid, is a selective, post-emergence herbicide effective against broadleaf weeds.[1] Its synthesis is a multi-step process involving halogenated pyridine intermediates.[2] A key intermediate in a common and efficient synthesis route is this compound (also referred to as 4-amino-3,5-dichloro-6-fluoro-2-pyridinol). This pyridone derivative serves as the direct precursor for the introduction of the oxyacetic acid moiety, which is crucial for the herbicidal activity of Fluroxypyr.
This document details two primary synthetic pathways commencing from the formation of this compound's corresponding potassium salt.
Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 94133-62-7 | C₅H₃Cl₂FN₂O | 196.99 | White to off-white solid |
| Fluroxypyr | 69377-81-7 | C₇H₅Cl₂FN₂O₃ | 255.03 | White crystalline solid |
| Fluroxypyr-meptyl | 81406-37-3 | C₁₅H₂₁Cl₂FN₂O₃ | 367.24 | - |
Synthetic Pathways
The synthesis of Fluroxypyr from this compound can be achieved through two principal routes, both of which begin with the formation of the potassium salt of the pyridone.
Pathway 1: Two-Step Alkylation via Methyl Ester Intermediate
This pathway involves an initial alkylation with a simple chloroacetate ester, followed by a transesterification step to yield the final desired ester.
Pathway 2: Direct Alkylation
This more direct approach involves the condensation of the pyridone salt with the desired chloroacetate ester in a single step.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key pyridone intermediate from 4-amino-3,5-dichloro-2,6-difluoropyridine.
Materials:
-
4-amino-3,5-dichloro-2,6-difluoropyridine
-
Sodium hydroxide (NaOH) aqueous solution (40 wt%)
-
N,N-dimethylacetamide (DMAC)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 80 mmol of 4-amino-3,5-dichloro-2,6-difluoropyridine in 5,000 mL of N,N-dimethylacetamide (DMAC).[3]
-
With continuous stirring, slowly add the 40 wt% aqueous sodium hydroxide solution dropwise.[3]
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 3 hours.[3]
-
Cool the mixture to room temperature.
-
Isolate the product, this compound, using a suitable method (e.g., precipitation and filtration). A yield of 94.5% has been reported for this step.[3]
Protocol 2: Synthesis of Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate
This protocol details the formation of the potassium salt of the pyridone intermediate.
Materials:
-
4-amino-3,5-dichloro-2,6-difluoropyridine
-
Potassium hydroxide (KOH) aqueous solution (e.g., 11%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Centrifuge
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stir bar, add 4-amino-3,5-dichloro-2,6-difluoropyridine and the KOH aqueous solution. The molar ratio of KOH to the starting pyridine is typically between 2.5:1 and 3:1.[4]
-
Heat the mixture to reflux with stirring and maintain for approximately 2 to 2.5 hours.[4]
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.[4]
-
Separate the resulting solid product, Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, from the mother liquor by centrifugation.[4]
Protocol 3: Synthesis of Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (Pathway 1)
This protocol describes the alkylation of the pyridone intermediate to form the methyl ester.
Materials:
-
4-amino-3,5-dichloro-6-fluoro-2-pyridinol
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3,5-dichloro-6-fluoro-2-pyridinol in acetone.[5]
-
Add potassium carbonate to the solution.[5]
-
Slowly add methyl chloroacetate to the reaction mixture.[5]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, cool the mixture and filter to remove inorganic salts.[5]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by recrystallization or column chromatography to yield pure methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate.[5]
Protocol 4: Synthesis of Fluroxypyr-meptyl via Transesterification (Pathway 1)
This protocol details the conversion of the methyl ester intermediate to Fluroxypyr-meptyl.
Materials:
-
Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (98.0% assay)
-
1-methylheptanol (2-octanol)
-
Tetrabutyl titanate catalyst
-
5-liter flask equipped with a stirrer, Vigreux column, distillation head, and thermometer
Procedure:
-
Combine 1375 g (5.02 moles) of methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate and 1901 g (14.6 moles) of 1-methylheptanol in the 5-liter flask.[6]
-
Heat the solution to approximately 130 °C at 10 kPa pressure to remove any residual water.[6]
-
Add 1.3 g of tetrabutyl titanate catalyst to the mixture.[6]
-
Heat the mixture to about 150 °C under 60 kPa pressure for 6 hours, distilling off the methanol as it forms.[6]
-
After the reaction is complete, slowly reduce the pressure to about 3.3 kPa to remove excess 1-methylheptanol and other volatiles by distillation.[6]
-
The residue is the final product, Fluroxypyr-meptyl. A yield of 98.7% with 97.4% purity has been reported for this step.[6]
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Key Conditions | Reported Yield | Reference |
| Pyridone Synthesis | 4-amino-3,5-dichloro-2,6-difluoropyridine | 40 wt% aq. NaOH, DMAC | 100 °C, 3 h | 94.5% | [3] |
| Transesterification | Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate | 1-methylheptanol, Tetrabutyl titanate | 150 °C, 60 kPa, 6 h | 98.7% | [6] |
| Overall Synthesis (from Pentachloropyridine) | Pentachloropyridine | Multi-step | - | 47.89% | [7] |
| Alternative Overall Synthesis (from Pentachloropyridine) | Pentachloropyridine | Multi-step with direct alkylation | - | 40.96% | [7] |
Logical Workflow for Fluroxypyr Synthesis
The following diagram illustrates the logical progression from the precursor to the final Fluroxypyr product, highlighting the central role of the pyridone intermediate.
Safety Precautions
Standard laboratory safety procedures should be followed when performing these syntheses. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used in these syntheses are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each chemical before use.
Conclusion
The synthesis of Fluroxypyr via the this compound intermediate offers a robust and high-yielding pathway. Researchers can choose between a two-step alkylation-transesterification route or a more direct single-step alkylation depending on the availability of starting materials and desired process simplicity. The provided protocols and quantitative data serve as a valuable resource for the laboratory-scale synthesis of this important herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 3. This compound | 94133-62-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of Fluroxypyr-meptyl [benchchem.com]
- 7. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]
Application Notes and Protocols for Cell-Based Assays Involving 4-Amino-3,5-dichloro-6-fluoro-2-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Amino-3,5-dichloro-6-fluoro-2-pyridone and its derivatives in cell-based assays. This document outlines protocols for evaluating the potential of these compounds as kinase inhibitors and cytotoxic agents, including data presentation formats and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The 4-amino-2-pyridone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antimalarial, and antitumor effects[1]. The specific derivative, this compound, and its analogs are of interest for drug discovery due to their synthetic accessibility and potential to interact with various biological targets. This document provides detailed protocols for investigating the efficacy of these compounds in relevant cell-based assay formats. While the primary application of the closely related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, is in the synthesis of the herbicide Fluroxypyr, which acts as a synthetic auxin mimic in plants, the core pyridone structure is also explored for its potential as a modulator of mammalian signaling pathways[2].
Application Note 1: Kinase Inhibitor Screening
Many pyridone derivatives have been investigated as kinase inhibitors[3]. The following protocols describe how to screen this compound derivatives for their potential to inhibit protein kinase activity, a key target in oncology drug discovery.
Data Presentation: Illustrative Kinase Inhibition Data
The inhibitory activity of a hypothetical derivative, designated as Compound X, against a panel of cancer-related kinases is presented below for illustrative purposes.
| Kinase Target | Compound X IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| EGFR | 1.2 | 0.015 |
| VEGFR2 | 0.8 | 0.020 |
| PDGFRβ | 2.5 | 0.010 |
| SRC | 5.1 | 0.008 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinases (e.g., EGFR, VEGFR2)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
This compound derivative (Test Compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a mixture containing the kinase and its specific substrate to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data as a function of the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Application Note 2: Cell Viability and Cytotoxicity Assays
This application note describes the use of cell-based assays to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.
Data Presentation: Illustrative Cytotoxicity Data
The cytotoxic activity of a hypothetical derivative, Compound Y, against a panel of human cancer cell lines is presented below for illustrative purposes.
| Cell Line | Histology | Compound Y GI50 (µM) | Doxorubicin GI50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | 7.8 | 0.5 |
| A549 | Lung Carcinoma | 12.3 | 1.2 |
| HeLa | Cervical Adenocarcinoma | 5.2 | 0.8 |
| HepG2 | Hepatocellular Carcinoma | 9.5 | 1.5 |
Experimental Protocol: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound derivative (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualization: Cell Viability Assay Workflow
Caption: Workflow for an MTT cell viability assay.
Application Note 3: Elucidation of Mechanism of Action
Understanding the signaling pathways affected by this compound derivatives is crucial for their development as therapeutic agents. As a starting point for investigation, the known signaling pathway of the structurally related herbicide, Fluroxypyr, is presented. While the mammalian targets are likely different, the general principle of a small molecule interfering with a signaling cascade is a useful conceptual framework.
Visualization: Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where a this compound derivative inhibits a kinase-driven signaling pathway, leading to an anti-proliferative effect.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
The protocols and application notes provided herein offer a framework for the initial characterization of this compound derivatives in cell-based assays. These assays are fundamental in the early stages of drug discovery for identifying hit compounds and elucidating their mechanism of action. Further studies, including target deconvolution and in vivo efficacy models, are necessary for the development of promising candidates.
References
- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]
- 3. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone. The information is intended for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A prevalent synthetic pathway starts from 3,5-dichloro-2,4,6-trifluoropyridine. This precursor undergoes amination to produce 4-amino-3,5-dichloro-2,6-difluoropyridine, which is then subjected to hydroxylation to yield the final product, this compound.[1][2][3]
Q2: What are the key reaction steps involved in this synthesis?
A2: The synthesis typically involves two main steps:
-
Amination: The selective replacement of the fluorine atom at the C4 position of 3,5-dichloro-2,4,6-trifluoropyridine with an amino group using ammonia.[1][3]
-
Hydroxylation: The selective hydrolysis of the fluorine atom at the C2 position of 4-amino-3,5-dichloro-2,6-difluoropyridine to a hydroxyl group, leading to the formation of the 2-pyridone tautomer.[2][4]
Q3: Are there any notable side reactions to be aware of?
A3: During the amination of 3,5-dichloro-2,4,6-trifluoropyridine, it is possible to obtain the isomeric 2-amino-3,5-dichloro-4,6-difluoropyridine as a minor byproduct.[3] Careful control of reaction conditions is crucial to maximize the yield of the desired 4-amino isomer. In the subsequent hydroxylation step, incomplete reaction can lead to residual starting material, impacting the purity of the final product.
Troubleshooting Guide
Q1: My yield for the hydroxylation step is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the hydroxylation of 4-amino-3,5-dichloro-2,6-difluoropyridine can stem from several factors. One key strategy to enhance the yield is to re-extract the mother liquor after the initial product isolation.[4] The aqueous mother liquor may contain a significant amount of the product in its salt form (e.g., potassium or sodium phenolate).[4]
Potential Solutions:
-
Mother Liquor Extraction: After centrifugation to isolate the solid product, concentrate the mother liquor. The resulting solid can be extracted with a suitable solvent, and this extract can be used in the subsequent condensation step, thereby increasing the overall raw material utilization and final product yield.[4][5]
-
Reaction Conditions: Ensure optimal reaction conditions are maintained. For instance, a published procedure using a 40 wt% aqueous sodium hydroxide solution at 100°C for 3 hours reported a yield of 94.5%.[2] In another instance, using an 11% KOH aqueous solution and heating to reflux for 2-2.5 hours has been described.[5]
Q2: I am observing significant impurities in my final product. What are the likely sources and how can I minimize them?
A2: Impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation.
Potential Solutions:
-
Control Amination Selectivity: During the initial amination step, controlling the reaction temperature (e.g., 0-5°C) can improve the selectivity for the desired 4-amino isomer over the 2-amino byproduct.[5]
-
Purification of Intermediates: Purifying the 4-amino-3,5-dichloro-2,6-difluoropyridine intermediate, for example by rectification, can prevent carrying impurities into the final step.[1]
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Post-Reaction Work-up: A thorough work-up procedure after the hydroxylation is crucial. This includes proper washing and drying of the precipitated product to remove residual reagents and solvents.[3]
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and its Precursors.
| Step | Starting Material | Product | Reported Yield | Reference |
| Amination | 3,5-Dichloro-2,4,6-trifluoropyridine | 4-Amino-3,5-dichloro-2,6-difluoropyridine | 83 mol% | [3] |
| Hydroxylation | 4-Amino-3,5-dichloro-2,6-difluoropyridine | This compound | 94.5% | [2] |
| Overall (including subsequent condensation) | 3,5-Dichloro-2,4,6-trifluoropyridine | 4-amino-3,5-dichloro-6-fluoro-2-ethoxyacetic acid ethyl ester pyridine | >=89% | [4] |
| Overall (including subsequent condensation) | 3,5-Dichloro-2,4,6-trifluoropyridine | 4-amino-3,5-dichloro-6-fluoro-2-ethoxyacetic acid ethyl ester pyridine | >=86% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydroxylation [2]
-
Dissolve 80 mmol of 2,6-difluoro-3,5-dichloro-4-aminopyridine in 5,000 mL of N,N-dimethylacetamide (DMAC) in a reaction flask.
-
Slowly add a 40 wt% aqueous sodium hydroxide solution dropwise with continuous stirring.
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After the addition is complete, warm the reaction system to 100°C.
-
Maintain the reaction at this temperature for 3 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Isolate the target compound, 6-fluoro-3,5-dichloro-4-amino-2-hydroxypyridine, by a suitable method. The reported yield for this procedure is 94.5%.
Protocol 2: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine via Amination [1][5]
-
Add 3,5-dichloro-2,4,6-trifluoropyridine and N-methyl-2-pyrrolidone (NMP) to a reactor.
-
Introduce ammonia gas while maintaining the reaction temperature between 0-5°C.
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After the reaction is complete (monitored by GC), filter the reaction solution.
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The filtrate is subjected to rectification to obtain 4-amino-3,5-dichloro-2,6-difluoropyridine.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 94133-62-7 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 5. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities originate from the starting materials and potential side reactions during the synthesis. The primary impurity is often the unreacted starting material, 4-Amino-3,5-dichloro-2,6-difluoropyridine.[1][2] Positional isomers, formed by the incomplete substitution of fluorine, can also be present.
Q2: What is the general approach to purifying crude this compound?
A2: A multi-step approach involving extraction, crystallization, and/or chromatography is typically employed. The choice of method depends on the impurity profile and the desired final purity. An initial workup to remove inorganic salts and highly polar impurities is recommended, followed by a more specific purification technique like crystallization or column chromatography.
Q3: What are some suitable solvents for the crystallization of this compound?
A3: While specific quantitative solubility data for the target compound is limited, information on the starting material, 4-Amino-3,5-dichloro-2,6-difluoropyridine, suggests that it is slightly soluble in chloroform and methanol, and soluble in acetone and dimethyl sulfoxide (DMSO).[3] For crystallization of the final product, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A good starting point would be to test solvent mixtures such as ethanol/water, acetone/water, or toluene/heptane.
Q4: Can HPLC be used for the purification and analysis of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of pyridine derivatives.[4][5] Reversed-phase HPLC using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
Troubleshooting Guides
Crystallization Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound is too soluble in the chosen solvent, or the cooling rate is too fast. | - Use a less polar solvent or a solvent mixture with a higher proportion of a non-polar anti-solvent.- Slow down the cooling rate. Try cooling the solution in a Dewar flask or an insulated container.- Add a small seed crystal of the pure compound to induce crystallization. |
| Poor recovery of the purified compound | The compound has significant solubility in the mother liquor at the final crystallization temperature. | - Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer).- Reduce the amount of solvent used for crystallization to the minimum required to dissolve the compound at high temperature.- Concentrate the mother liquor and attempt a second crystallization. |
| Impurities co-crystallize with the product | The chosen solvent system does not effectively differentiate between the product and the impurity. | - Try a different solvent or solvent system with different polarity.- Perform a preliminary purification step (e.g., extraction or flash chromatography) to remove the problematic impurity before crystallization. |
| No crystal formation upon cooling | The solution is supersaturated but nucleation has not occurred. | - Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal.- Allow the solvent to evaporate slowly to increase the concentration. |
Chromatography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of the product from the starting material (4-Amino-3,5-dichloro-2,6-difluoropyridine) | The starting material and product have very similar polarities. | - Optimize the mobile phase composition. A shallow gradient or isocratic elution with a finely tuned solvent ratio may be necessary.- Try a different stationary phase. A column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide better resolution.- Adjust the pH of the mobile phase to exploit differences in the pKa of the two compounds. |
| Peak tailing of the product peak | Interaction of the basic amino group with acidic silanol groups on the silica-based column. | - Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 0.1%).- Use a column specifically designed for the analysis of basic compounds (e.g., an end-capped column or a base-deactivated column).- Lower the pH of the mobile phase to protonate the amine, which can sometimes improve peak shape. |
| Low recovery from the column | The compound is irreversibly adsorbed onto the stationary phase or is unstable under the chromatographic conditions. | - Ensure the compound is fully dissolved in the injection solvent.- Use a mobile phase that ensures good solubility of the compound.- If the compound is suspected to be unstable, perform the purification at a lower temperature. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general representation based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
4-Amino-3,5-dichloro-2,6-difluoropyridine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
N,N-Dimethylacetamide (DMAC) or other suitable aprotic polar solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 4-Amino-3,5-dichloro-2,6-difluoropyridine in DMAC in a reaction flask.
-
Slowly add an aqueous solution of NaOH or KOH to the reaction mixture with stirring.
-
Heat the reaction mixture to a temperature that allows for the selective hydrolysis of one of the fluorine atoms (typically around 100°C).[2] Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with HCl to precipitate the crude product.
-
Filter the precipitate and wash it with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Purification by Crystallization (Example Protocol)
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to dissolve the solid completely.
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If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, cool the flask in an ice bath for 30-60 minutes.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
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Dry the crystals in a vacuum oven at an appropriate temperature.
Analytical HPLC Method (Example)
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: Start with a suitable percentage of B (e.g., 20%), ramp to a higher percentage (e.g., 80%) over 20-30 minutes.
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)
-
Column Temperature: 30 °C
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for the purification of this compound.
References
Stability and degradation of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] The compound should also be kept in a dry, dark, and well-ventilated area to prevent degradation from moisture and light.[2]
Q2: What are the known or expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a halogenated aminopyridine, potential degradation pathways under forced conditions may include:
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Hydrolysis: The pyridone ring may be susceptible to opening under strong acidic or basic conditions. Dehalogenation, the removal of chlorine or fluorine atoms, is also a possibility.
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Oxidation: The amino group and the electron-rich pyridine ring are potential sites for oxidation.
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Photodegradation: Exposure to UV light can induce dehalogenation or other rearrangements. For some fluorinated aromatic compounds, photolysis can lead to the formation of smaller fluorinated byproducts.
-
Thermal Degradation: At elevated temperatures, decomposition and dehalogenation are likely to occur.
Q3: Why am I seeing multiple spots on my TLC or extra peaks in my HPLC analysis of a freshly prepared solution?
A3: This could be due to several factors:
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Impurity in the starting material: Ensure the purity of your this compound using a certificate of analysis or by re-purifying the material.
-
Degradation upon dissolution: The compound may be unstable in the chosen solvent. Prepare fresh solutions and analyze them immediately. Consider using aprotic solvents if hydrolytic instability is suspected.
-
Contamination: Ensure all glassware and equipment are scrupulously clean.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
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Problem: Significant variability in the percentage of degradation is observed between replicate experiments under the same stress conditions.
-
Possible Causes & Solutions:
-
Inhomogeneous sample: Ensure the compound is fully dissolved and the solution is homogeneous before aliquoting for different stress conditions.
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Fluctuations in experimental conditions: Tightly control parameters like temperature (using a calibrated oven or water bath), pH (using a calibrated pH meter), and light intensity (using a photostability chamber).
-
Inconsistent sample work-up: Use a standardized quenching and sample preparation procedure for all samples.
-
Issue 2: No degradation observed under stress conditions.
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Problem: The compound appears to be completely stable under forced degradation conditions (e.g., 0.1 M HCl at 60°C for 24 hours).
-
Possible Causes & Solutions:
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Insufficiently harsh conditions: The compound may be highly stable. Increase the severity of the stress conditions. For example, use a higher concentration of acid/base (e.g., 1 M), increase the temperature, or extend the exposure time.[3][4] The goal is to achieve a target degradation of 5-20%.[5]
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Low solubility: If the compound is not fully dissolved under the stress conditions, the degradation rate will be limited. Consider using a co-solvent, but ensure it is stable under the applied stress.
-
Issue 3: Complete degradation of the compound.
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Problem: The parent peak is absent in the chromatogram after applying stress conditions.
-
Possible Causes & Solutions:
-
Excessively harsh conditions: The applied stress is too strong. Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.
-
Secondary degradation: The primary degradation products may be unstable and have further degraded into multiple smaller, undetected fragments. Analyze the samples at earlier time points to observe the initial degradation products.
-
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments.
Hydrolytic Stability Study
-
Objective: To determine the stability of the compound in aqueous solutions at different pH values.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, add a known volume of the stock solution to 0.1 M hydrochloric acid.
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For basic hydrolysis, add a known volume of the stock solution to 0.1 M sodium hydroxide.
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For neutral hydrolysis, add a known volume of the stock solution to purified water.
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Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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At specified time points, withdraw aliquots, neutralize them (the acidic solution with base and the basic solution with acid), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Oxidative Degradation Study
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Objective: To assess the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a stock solution of the compound as described above.
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Add a known volume of the stock solution to a solution of 3% hydrogen peroxide.
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Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
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At specified time points, withdraw aliquots and quench the reaction (e.g., by adding a small amount of sodium bisulfite solution).
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Dilute with mobile phase and analyze by HPLC.
-
Photostability Study
-
Objective: To evaluate the stability of the compound when exposed to light.
-
Procedure:
-
Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4]
-
A typical exposure is not less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for near UV light.[4]
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Simultaneously, keep control samples (both solution and solid) protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of both the light-exposed and control samples and analyze them by HPLC.
-
Thermal Degradation Study
-
Objective: To investigate the effect of high temperature on the compound.
-
Procedure:
-
Place the solid compound in a controlled temperature oven (e.g., at 80°C) for a specified duration (e.g., 48 hours).
-
For degradation in solution, prepare a solution of the compound in a suitable solvent and incubate it at a high temperature (e.g., 60°C).
-
After the exposure, allow the samples to cool to room temperature.
-
Prepare solutions of the heat-treated samples and analyze by HPLC.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below is an example of how to present the data from a forced degradation study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (RT, min) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 15.2 | 3 | 8.5 | 99.1 |
| 0.1 M NaOH, RT | 24 | 8.7 | 2 | 7.2 | 99.5 |
| 3% H₂O₂, RT | 24 | 12.5 | 4 | 9.1 | 98.9 |
| Heat (Solid), 80°C | 48 | 5.3 | 1 | 10.3 | 99.8 |
| Photolytic (Solution) | 24 | 18.9 | 5 | 6.8 | 98.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation study.
Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway.
References
- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - Mahidol University [biochemistry.sc.mahidol.ac.th]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. longdom.org [longdom.org]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Coupling Reactions of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reactions involving 4-Amino-3,5-dichloro-6-fluoro-2-pyridone. This key intermediate, notably used in the synthesis of agrochemicals like Fluroxypyr, presents unique challenges in palladium-catalyzed cross-coupling reactions due to its electronic properties and substitution pattern.[1][2][3] This guide offers troubleshooting strategies and frequently asked questions to navigate these complexities.
Troubleshooting Guide
Challenges in coupling reactions with this compound often stem from the inherent reactivity of the substituted pyridine ring. The presence of both electron-donating (amino) and electron-withdrawing (halogens, pyridone) groups can complicate the catalytic cycle. Below is a summary of common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The palladium catalyst may be inhibited by the coordination of the pyridine nitrogen or the amino group. Standard catalysts like Pd(PPh₃)₄ may be insufficient for the activation of the C-Cl bond. | - Switch to more active, bulky, and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. - Consider using N-heterocyclic carbene (NHC) ligands. - Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step or may have poor solubility in the reaction solvent. | - Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. - For improved solubility, consider using a mixed solvent system (e.g., dioxane/water) or an organic base. | |
| Low Reaction Temperature: The energy barrier for the oxidative addition of the C-Cl bond may not be overcome at lower temperatures. | - Increase the reaction temperature, typically in the range of 80-120 °C. - Consider using microwave irradiation to shorten reaction times and potentially improve yields. | |
| Side Reactions | Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid reagent can be protonated and rendered inactive, especially in the presence of water. | - Use anhydrous solvents and reagents. - Employ boronic esters (e.g., pinacol esters) which are more stable to hydrolysis. - A milder base may reduce the rate of protodeboronation. |
| Dehalogenation: The starting material may lose a halogen atom, leading to undesired byproducts. | - Ensure solvents are free of potential hydride sources. - Optimize the reaction time to avoid prolonged heating after the main reaction is complete. | |
| Homocoupling: Self-coupling of the boronic acid or the pyridone can occur, reducing the yield of the desired cross-coupled product. | - Thoroughly degas all solvents and reagents to remove oxygen. - Use a slight excess of the coupling partner relative to the limiting reagent. | |
| Poor Product Purity | Difficult Purification: Residual palladium catalyst or byproducts from side reactions can co-elute with the desired product. | - An aqueous wash with a solution of sodium thiosulfate or ammonium chloride can help remove some palladium residues. - Consider using polymer-bound phosphine ligands to simplify catalyst removal by filtration. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to react in a cross-coupling reaction with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. Therefore, the chlorine atoms at the 3 and 5 positions are significantly more likely to undergo oxidative addition than the fluorine atom at the 6-position. The relative reactivity of the two chlorine atoms can be influenced by the specific ligand and reaction conditions, but typically the less sterically hindered chlorine would react first.
Q2: Can the amino group of this compound interfere with the coupling reaction?
A2: Yes, the free amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. If low yields are a persistent issue, protection of the amino group (e.g., as a carbamate) might be considered, though this adds extra steps to the synthesis. However, modern catalyst systems with bulky ligands are often effective even with unprotected anilines and aminopyridines.
Q3: What are the best practices for setting up a coupling reaction with this substrate?
A3: To ensure reproducibility and maximize success, the following practices are recommended:
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Degassing: Thoroughly degas all solvents and liquid reagents by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Reagent Quality: Use high-purity reagents and dry solvents. Boronic acids, in particular, can degrade upon storage.
-
Systematic Optimization: If a reaction is not performing as expected, it is best to systematically screen reaction parameters such as the catalyst, ligand, base, and solvent.
Q4: Is a Suzuki-Miyaura or a Buchwald-Hartwig reaction more suitable for this substrate?
A4: The choice of reaction depends on the desired product.
-
Suzuki-Miyaura Coupling: This is the method of choice for forming a carbon-carbon bond, for example, to introduce an aryl or vinyl group.
-
Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond, for example, to couple the pyridone with a primary or secondary amine.
Both types of reactions have been successfully applied to similar polychlorinated and aminated heterocyclic systems.
Experimental Protocols
Below is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction with a substrate similar to this compound. Note: This protocol should be considered a starting point and may require optimization for specific coupling partners.
Representative Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
References
- 1. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
Technical Support Center: HPLC Separation of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chromatographic separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation of this compound isomers so difficult?
The separation of positional isomers of this compound is challenging due to their very similar physicochemical properties. These isomers often have nearly identical molecular weight, polarity, and pKa values, making it difficult to achieve adequate resolution with standard reversed-phase HPLC methods.[1] The subtle differences in the spatial arrangement of the amino, chloro, and fluoro substituents necessitate highly selective chromatographic conditions to resolve them effectively.
Q2: What are the critical starting points for developing a separation method for these isomers?
For initial method development, a systematic approach is recommended. Key considerations include:
-
Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative selectivities, such as Phenyl-Hexyl, Pentafluorophenyl (PFP), or specialized mixed-mode columns.[2][3] Fluorinated phases, for instance, can offer unique interactions with fluorinated analytes.[4]
-
Mobile Phase Composition: A good starting point is a gradient elution with acetonitrile or methanol and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure consistent peak shapes for the basic pyridone structure. The choice between acetonitrile and methanol is crucial as they offer different selectivities.
-
Column Temperature: Maintaining a stable column temperature, typically between 25-40°C, is important for reproducible retention times. Temperature can also be used as a parameter to fine-tune selectivity.[3]
Q3: My peaks are tailing. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like aminopyridones is a common issue, often caused by secondary interactions with residual silanols on the silica backbone of the HPLC column.
-
Solutions:
-
Use a modern, high-purity, end-capped column to minimize silanol interactions.
-
Add a competing base, such as a small amount of triethylamine (TEA), to the mobile phase. However, be aware that TEA is not suitable for mass spectrometry (MS) detection.
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Lowering the mobile phase pH with an acid like formic acid can protonate the basic analyte, which can sometimes improve peak shape.
-
Ensure that the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion.
-
Q4: I am seeing co-elution or poor resolution of my isomers. What steps can I take to improve separation?
Improving the resolution between closely eluting isomers requires a systematic optimization of selectivity and efficiency.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: Adjust the gradient slope. A shallower gradient will increase run time but can significantly improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents have different properties and can alter the elution order and selectivity.
-
Vary the Mobile Phase pH: For ionizable compounds like aminopyridones, slight changes in pH can significantly impact retention and selectivity. Experiment with a pH range around the pKa of the analytes.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider columns that offer different interaction mechanisms, such as pi-pi interactions (Phenyl columns) or dipole-dipole interactions (PFP columns).[3][5] For highly polar isomers, Hydrophilic Interaction Chromatography (HILIC) could be a viable alternative.[6][7]
-
Troubleshooting Guides
Issue 1: Irreproducible Retention Times
Shifting retention times can make peak identification and quantification unreliable. Below is a logical workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for unstable retention times.
Issue 2: No Peaks or Very Small Peaks
The absence of expected peaks can be due to several factors from sample injection to detection.
Caption: Diagnostic flowchart for missing or small peaks.
Quantitative Data Summary
The following tables present hypothetical data illustrating how different parameters can affect the separation of two isomers of this compound (Isomer 1 and Isomer 2).
Table 1: Effect of Stationary Phase on Retention and Resolution
| Stationary Phase | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| C18 | 4.2 | 4.4 | 0.8 |
| Phenyl-Hexyl | 5.1 | 5.8 | 1.6 |
| PFP | 6.3 | 7.2 | 2.1 |
Conditions: 50:50 Acetonitrile/Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Temperature: 30°C.
Table 2: Effect of Organic Modifier on Selectivity
| Organic Modifier | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| Acetonitrile | 6.3 | 7.2 | 2.1 |
| Methanol | 5.9 | 6.5 | 1.4 |
Conditions: PFP Column, 50:50 Organic/Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Temperature: 30°C.
Experimental Protocols
Protocol 1: Recommended Starting Method for Reversed-Phase HPLC
This protocol provides a robust starting point for the separation of this compound isomers.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Pentafluorophenyl (PFP) column, e.g., 100 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 50% B
-
10-12 min: 50% to 90% B
-
12-14 min: Hold at 90% B
-
14-15 min: 90% to 10% B
-
15-20 min: Hold at 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Alternative Method using Hydrophilic Interaction Chromatography (HILIC)
This protocol is suggested if the isomers are highly polar and show poor retention in reversed-phase mode.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Bare silica or amide-bonded column, e.g., 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient:
-
0-10 min: 0% to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: 50% to 0% B
-
13-20 min: Hold at 0% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 90%) to a concentration of approximately 0.5 mg/mL.
References
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. sielc.com [sielc.com]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient synthesis is a two-step process starting from 3,5-dichloro-2,4,6-trifluoropyridine:
-
Regioselective Amination: The fluorine atom at the C4 position of 3,5-dichloro-2,4,6-trifluoropyridine is selectively displaced by an amino group using ammonia. This reaction yields the intermediate, 4-amino-3,5-dichloro-2,6-difluoropyridine.[1]
-
Selective Hydrolysis: The intermediate is then treated with a strong base, such as potassium hydroxide (KOH), to selectively hydrolyze the fluorine atom at the C2 position, forming the desired this compound product.[1]
Q2: Why is the amination step selective for the C4 position?
In polyfluorinated pyridines, the C4 position is generally the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This inherent electronic property of the pyridine ring directs the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction with ammonia.
Q3: What are the critical parameters to control during the hydrolysis step?
The critical parameters for the hydrolysis step are temperature and the stoichiometry of the base. Insufficient base or lower temperatures may lead to an incomplete reaction. Conversely, excessively harsh conditions (high temperature or high base concentration) could risk over-hydrolysis, potentially displacing the second fluorine atom or even the chlorine atoms.
Synthesis and Troubleshooting Workflow
The following diagram illustrates the overall synthesis and a logical workflow for troubleshooting common issues.
Caption: Overall synthesis pathway and a general workflow for troubleshooting.
Troubleshooting Guide: Byproduct Identification
Unexpected results during your synthesis can often be attributed to the formation of specific byproducts. This guide details the most common impurities, their sources, and how to identify them.
| Issue / Observation | Potential Cause / Byproduct | Identification & Characterization | Suggested Action |
| Low yield in Step 1; extra peak in HPLC/GC-MS. | Isomeric Amination Byproduct: Formation of 2-amino-3,5-dichloro-4,6-difluoropyridine. A known side reaction that can account for ~5.8% of the product mixture.[2] | LC-MS: Look for a peak with the same mass as the desired intermediate (m/z ~199). The isomer may have a slightly different retention time. NMR: 19F and 1H NMR will show a different coupling pattern compared to the desired 4-amino product due to the change in symmetry. | Optimize amination temperature and reaction time to favor C4 substitution. Improved purification via column chromatography or recrystallization may be necessary to separate the isomers. |
| Low yield in Step 1; peak corresponding to starting material. | Incomplete Amination: The reaction has not gone to completion. | HPLC/GC: A significant peak matching the retention time of the starting material, 3,5-dichloro-2,4,6-trifluoropyridine, will be present. | Increase reaction time, temperature, or pressure of ammonia. Ensure anhydrous conditions and adequate mixing. |
| Multiple unknown peaks with higher mass in LC-MS (Step 1). | Over-Amination: Substitution of more than one fluorine atom by amino groups, leading to diamino-dichloro-fluoropyridine byproducts. | LC-MS: Look for peaks with masses corresponding to the addition of an extra amino group and loss of a fluorine atom (e.g., m/z ~196). | Use a controlled stoichiometry of ammonia. Lowering the reaction temperature or pressure can reduce the rate of the second substitution. |
| Low yield in Step 2; peak for intermediate is present. | Incomplete Hydrolysis: The conversion of the intermediate to the final product is not complete. | HPLC/TLC: A significant spot/peak corresponding to the starting material of this step (4-amino-3,5-dichloro-2,6-difluoropyridine) will be observed in the crude product. | Increase reaction time, temperature, or the molar ratio of the base (KOH/NaOH). Ensure efficient stirring to overcome any solubility issues. |
| Product is difficult to purify; contains inorganic salts. | Workup/Purification Issues: Residual inorganic salts from the reaction (e.g., KF, NH4F, excess KOH).[1] | ICP-MS/Ash Test: Can confirm the presence of inorganic elements. Salts may cause broad peaks or suppression in LC-MS analysis. | Ensure proper filtration and washing of the crude product. An acidic wash can help remove residual base. Recrystallization from a suitable solvent is often effective. |
Potential Side Reaction Pathway
The formation of the primary isomeric byproduct during the amination step is a key challenge. The following diagram illustrates the main reaction versus this side reaction.
Caption: Regioselectivity of the amination reaction leading to the desired product and an isomeric byproduct.
Experimental Protocols
Protocol 1: General Method for Purity Analysis by HPLC
This protocol is a starting point for assessing the purity of the intermediate (4-amino-3,5-dichloro-2,6-difluoropyridine) and the final product.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice. For enhanced separation of halogenated isomers, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column is recommended.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified material in acetonitrile or methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Identification of Components by LC-MS
This method is used to confirm the mass of the product and identify potential byproducts.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
HPLC Conditions: Use the same column and mobile phase conditions as described in Protocol 1. The use of volatile buffers like ammonium formate or ammonium acetate is preferred over non-volatile salts.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes should both be tested. Halogenated compounds can sometimes show better response in negative mode.
-
Scan Range: 100 - 500 m/z.
-
Data Analysis: Extract ion chromatograms for the expected masses of the starting material, intermediate, final product, and potential byproducts (e.g., isomeric and di-amino compounds). The high-resolution mass data can be used to confirm elemental compositions.
-
References
Technical Support Center: Overcoming Poor Solubility of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a pyridone derivative. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H3Cl2FN2O | [1] |
| Molecular Weight | 196.99 g/mol | [1] |
| Predicted pKa | 3.54 ± 0.20 | [2] |
| Appearance | Yellow solid | [2] |
| Qualitative Solubility | Soluble in Acetone and Dimethyl Sulfoxide (DMSO); Slightly soluble in Chloroform and Methanol. | [3] |
Q2: Why is this compound expected to have poor aqueous solubility at neutral pH?
A2: The compound possesses both a weakly acidic pyridone proton and a weakly basic amino group, with a predicted pKa of 3.54.[2] This suggests that the molecule is likely to be in a neutral, less soluble form at physiological pH (around 7.4). To achieve better aqueous solubility, it is often necessary to adjust the pH of the solution.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: The main approaches for enhancing the solubility of this compound include:
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pH Adjustment: Modifying the pH to ionize the molecule.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[4]
-
Cyclodextrins: Forming inclusion complexes to encapsulate the hydrophobic molecule.[4]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier.[5]
-
Nanosuspensions: Reducing the particle size to the sub-micron range to increase the surface area.[5]
Troubleshooting Guides
Issue 1: Compound precipitates out of aqueous buffer.
Possible Cause: The concentration of the compound exceeds its intrinsic solubility at the buffer's pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
pH Adjustment:
-
Given the predicted pKa of 3.54, the compound is likely more soluble at a pH below this value (protonation of the amino group) or significantly above it.[2]
-
Acidic Conditions (pH < 3): Prepare your aqueous buffer using an acidic solution (e.g., dilute HCl) to protonate the amino group, which should increase solubility.
-
Basic Conditions (pH > 8): Use a basic buffer (e.g., dilute NaOH) to deprotonate the pyridone, which may also enhance solubility.
-
Caution: Ensure the chosen pH does not degrade the compound or interfere with your experimental assay.
-
-
Co-solvents:
-
If pH adjustment is not feasible or sufficient, introduce a water-miscible organic co-solvent.
-
Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
-
Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it until the compound dissolves.
-
Note: The final concentration of the co-solvent should be compatible with your experimental system (e.g., cell-based assays are sensitive to high concentrations of DMSO).
-
Issue 2: Inconsistent results in biological assays.
Possible Cause: The compound is not fully dissolved or is precipitating during the experiment.
Solutions:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in an appropriate organic solvent where the compound is highly soluble, such as DMSO or acetone.[3]
-
Ensure the compound is fully dissolved in the stock solution before diluting it into your aqueous experimental medium. Sonication may aid in dissolution.
-
-
Final Concentration Check:
-
When diluting the stock solution into your aqueous medium, ensure the final concentration does not exceed the compound's solubility limit under those conditions.
-
It is advisable to perform a preliminary solubility test in your final assay buffer to determine the maximum achievable concentration.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is adapted from the well-established shake-flask method for determining equilibrium solubility.[6][7][8]
Objective: To determine the quantitative aqueous solubility of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Selected aqueous buffers (e.g., pH 2.0, 4.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the desired aqueous buffer.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved material settle.
-
Carefully collect a sample from the supernatant.
-
Centrifuge the sample to pellet any remaining undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
Data Presentation:
| Buffer pH | Temperature (°C) | Solubility (µg/mL) - Example Data |
| 2.0 | 25 | [User to determine] |
| 4.0 | 25 | [User to determine] |
| 7.4 | 25 | [User to determine] |
| 9.0 | 25 | [User to determine] |
| 7.4 | 37 | [User to determine] |
Protocol 2: Preparation of a Co-solvent System
Objective: To prepare a stock solution of this compound using a co-solvent system for dilution into aqueous media.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water or desired aqueous buffer
Procedure:
-
Weigh the desired amount of the compound into a sterile tube.
-
Add the minimum volume of DMSO required to completely dissolve the compound. Gentle warming or sonication can be used to aid dissolution.
-
Once fully dissolved, this is your high-concentration stock solution.
-
For your experiment, dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to facilitate rapid mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in your experiment is below the tolerance level for your assay (typically <1%, often <0.1% for cell-based assays).
Signaling Pathways and Logical Relationships
Caption: Strategies for enhancing aqueous solubility.
References
- 1. 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
Preventing decomposition of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and stability of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone.
Troubleshooting Guide: Investigating Decomposition
If you suspect decomposition of your this compound sample, follow this guide to identify potential causes and assess product stability.
Initial Assessment Workflow
Caption: Initial workflow for assessing potential decomposition.
1. Visual Inspection:
-
Question: Has the appearance of the compound changed?
-
Guidance: A change from a white or off-white powder to a discolored (e.g., yellow or brown) substance can indicate degradation. Note any changes in texture, such as clumping, which might suggest moisture absorption.
2. Review Storage Conditions:
-
Question: Were the recommended storage conditions maintained?
-
Guidance: This compound should be stored in a dry, dark, and ventilated place. For long-term storage, consider temperatures of -20°C, especially for reference standards. Exposure to light, high humidity, or elevated temperatures can accelerate decomposition.
3. Analytical Assessment:
-
Question: How can I analytically confirm decomposition?
-
Guidance: The most reliable method is to perform a purity analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Compare the chromatogram of the suspect sample to a reference standard that has been properly stored. The appearance of new peaks or a decrease in the main peak area suggests the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For routine use, store the compound in a tightly sealed container at room temperature (20-25°C), protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is recommended to minimize degradation. Studies on similar compounds like 4-aminopyridine have shown excellent stability for extended periods under such conditions.[1][2]
Q2: What are the likely causes of decomposition?
Based on the structure of this compound, the primary degradation pathways are likely to be:
-
Photodegradation: Exposure to UV or ambient light can induce decomposition.
-
Hydrolysis: The presence of moisture, especially at elevated temperatures, can lead to hydrolysis of the pyridone ring or displacement of the halogen substituents.
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by atmospheric oxygen, trace metal ions, or peroxide contaminants.[2]
-
Thermal Stress: High temperatures can provide the energy needed to initiate various degradation reactions.
Potential Degradation Pathways
Caption: Potential degradation pathways under various stress conditions.
Q3: How can I perform a forced degradation study to understand the stability of this compound?
A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a compound.[3][4][5] This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5]
Summary of Forced Degradation Conditions
| Stress Condition | Recommended Parameters | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C for 2-8 hours | Degradation of the pyridone ring, dehalogenation |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C for 2-8 hours | Saponification, ring opening |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | Oxidation of the amino group |
| Thermal Degradation | Dry heat at 105°C for 24-72 hours | Thermally induced decomposition |
| Photostability | Expose solid and solution to UV (200 Wh/m²) and visible light (1.2 million lux hours) | Photolytic degradation, color change |
Note: The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.[6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and separate it from potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.05 M Acetic acid buffer (pH 5.9)
-
B: Acetonitrile
-
-
Gradient: Start with a high aqueous composition (e.g., 80% A) and ramp to a higher organic composition (e.g., 90% B) over 20-30 minutes to elute any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a local maximum).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness, ensuring it can separate the parent peak from all degradation peaks generated during forced degradation studies.[7]
Workflow for HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Conducting a Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL) in the following stress agents:
-
0.1 M HCl
-
0.1 M NaOH
-
Water
-
3% H₂O₂
-
-
Solid Sample: Place the solid compound in a controlled environment for thermal and photostability testing.
-
Stress Application:
-
Hydrolysis/Oxidation: Store the solutions at room temperature and an elevated temperature (e.g., 60°C). Take aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Thermal: Heat the solid sample in an oven.
-
Photostability: Expose the solid and solution samples in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Identify the number and relative abundance of degradation products.
-
If necessary, proceed with isolation and structural elucidation of major degradation products using techniques like LC-MS and NMR.
-
References
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Technical Support Center: Synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in scaling up your synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on the hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction. | - Ensure the reaction is heated to reflux for a sufficient time (typically 2-2.5 hours).[1] - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material. |
| Suboptimal molar ratio of base. | - Use a molar ratio of potassium hydroxide (KOH) to the starting pyridine between 2.5:1 and 3:1.[1] | |
| Loss of product during workup. | - After cooling the reaction mixture, ensure complete precipitation of the potassium salt of the product before centrifugation or filtration.[1][2] - The mother liquor may contain a significant amount of product; consider extraction to improve overall yield.[3] | |
| Presence of Impurities in the Final Product | Formation of isomeric byproducts during the preceding amination step. | - If starting from 3,5-dichloro-2,4,6-trifluoropyridine, ensure the amination reaction is carried out at a controlled low temperature (e.g., 0-5 °C) to favor the formation of the desired 4-amino isomer over the 2-amino isomer. |
| Incomplete hydrolysis. | - Confirm that the reaction has gone to completion. If necessary, extend the reflux time. | |
| Over-hydrolysis or side reactions. | - While the primary reaction is robust, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to degradation. Adhere to the recommended reaction time. | |
| Contamination from starting materials or solvents. | - Use high-purity starting materials and anhydrous solvents to prevent unforeseen side reactions. | |
| Difficulty with Product Isolation | Product is partially soluble in the mother liquor. | - After the reaction, cool the mixture to room temperature to maximize precipitation of the potassium salt.[1] - The mother liquor can be extracted to recover dissolved product.[3] |
| Formation of a fine precipitate that is difficult to filter. | - Centrifugation is an effective method for separating the solid product from the mother liquor.[1][2] | |
| Scale-Up Challenges | Poor heat transfer in larger reactors. | - Ensure adequate agitation and use a reactor with appropriate heat transfer capabilities to maintain a consistent reflux temperature. |
| Handling of large volumes of aqueous base. | - Implement appropriate engineering controls and personal protective equipment (PPE) for the safe handling of corrosive bases. | |
| Inefficient separation on a larger scale. | - Industrial-scale centrifuges or filter presses may be required for efficient solid-liquid separation. | |
| Waste stream management. | - Develop a plan for the treatment and disposal of the basic aqueous waste stream. Consider recycling byproducts where feasible.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves the hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous solution.[1][2]
Q2: Can I use sodium hydroxide instead of potassium hydroxide for the hydroxylation step?
A2: Yes, sodium hydroxide can also be used. A 40 wt% aqueous solution of NaOH has been reported for a similar transformation. The choice between NaOH and KOH may depend on factors like cost, availability, and solubility of the resulting salt.
Q3: How can I monitor the progress of the hydroxylation reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the disappearance of the starting material, 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Q4: What is the expected yield for this synthesis?
A4: Yields can be quite high, with some procedures reporting up to 94.5% for the hydroxylation step.[4] However, the overall yield will also depend on the purity of the starting materials and the efficiency of the isolation and purification steps.
Q5: What are the key safety precautions I should take when performing this synthesis?
A5: It is crucial to handle the reagents, especially the corrosive bases (KOH, NaOH), with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used.
Q6: How can I purify the final product?
A6: The initial product is often isolated as its potassium or sodium salt.[1] This salt can be collected by filtration or centrifugation. Further purification can be achieved by recrystallization from a suitable solvent or by acidification to precipitate the neutral product, which can then be washed and dried.
Experimental Protocols
Synthesis of this compound from 4-Amino-3,5-dichloro-2,6-difluoropyridine
This protocol is based on the hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Materials:
-
4-Amino-3,5-dichloro-2,6-difluoropyridine
-
Potassium hydroxide (KOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle
-
Centrifuge or filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stirrer, add 4-Amino-3,5-dichloro-2,6-difluoropyridine.
-
Prepare an aqueous solution of potassium hydroxide. The molar ratio of KOH to the starting pyridine should be between 2.5:1 and 3:1.[1]
-
Add the KOH solution to the flask containing the pyridine derivative.
-
Heat the mixture to reflux with constant stirring.
-
Maintain the reflux for approximately 2 to 2.5 hours.[1]
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Separate the resulting solid product, Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, from the mother liquor by centrifugation or filtration.[1]
-
The isolated salt can be used in subsequent steps or neutralized with an acid to obtain this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis.
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3,5-dichloro-2,6-difluoropyridine | [1] |
| Base | Potassium Hydroxide (KOH) | [1][2] |
| Molar Ratio (Base:Starting Material) | 2.5:1 to 3:1 | [1] |
| Reaction Temperature | Reflux | [1][2] |
| Reaction Time | 2 - 2.5 hours | [1] |
| Reported Yield | Up to 94.5% | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Synthesis Routes for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
A comprehensive evaluation of synthetic methodologies is crucial for researchers and professionals in drug development and fine chemical synthesis. This guide provides a comparative analysis of documented synthesis routes for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a key intermediate in the production of various agrochemicals and potentially in pharmaceuticals. The comparison focuses on reaction efficiency, conditions, and starting materials, supported by available experimental data.
Overview of Synthetic Strategies
The synthesis of this compound primarily proceeds through two main routes, originating from commercially available fluorinated pyridines. The key transformations involve nucleophilic aromatic substitution reactions, specifically amination and hydrolysis.
Route 1 is a two-step process commencing with the amination of 3,5-dichloro-2,4,6-trifluoropyridine to yield 4-Amino-3,5-dichloro-2,6-difluoropyridine, which is subsequently hydrolyzed to the final product.
Route 2 presents a more direct, one-step approach involving the selective hydrolysis of 2,6-difluoro-3,5-dichloro-4-aminopyridine.
The selection between these routes depends on factors such as the availability of starting materials, desired yield and purity, and process scalability.
Data Presentation: A Comparative Table
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Route | Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1a: Amination | 3,5-dichloro-2,4,6-trifluoropyridine | Ammonia | N-Methyl-2-pyrrolidone (NMP) / Toluene | Not specified | Not specified | 83 | 94.2 |
| 1b: Hydroxylation | 4-Amino-3,5-dichloro-2,6-difluoropyridine | KOH (aqueous solution) | Not specified | Reflux | Not specified | >86 (for the final esterified product) | Not specified | |
| 2 | Hydrolysis | 2,6-difluoro-3,5-dichloro-4-aminopyridine | 40 wt% NaOH (aqueous solution) | N,N-dimethylacetamide (DMAC) | 100 | 3 | 94.5 | >98 |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1a: Amination of 3,5-dichloro-2,4,6-trifluoropyridine
This procedure is based on a described industrial process.[1]
-
In a suitable reactor, 3,5-dichloro-2,4,6-trifluoropyridine is dissolved in a solvent mixture of N-Methyl-2-pyrrolidone (NMP) and toluene.
-
Ammonia gas is introduced into the reaction mixture.
-
The reaction is allowed to proceed, and upon completion, the reaction solution is filtered.
-
The filtrate is subjected to fractional distillation to remove the solvents.
-
Water is added to the remaining bottoms fraction to precipitate the product.
-
The solid is collected by filtration, washed, and dried to afford 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Step 1b: Hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine
This protocol is derived from a patented preparation process.[2][3]
-
To the 4-Amino-3,5-dichloro-2,6-difluoropyridine obtained in the previous step, an aqueous solution of potassium hydroxide (KOH) is added.
-
The mixture is heated to reflux.
-
After the reaction is complete, the mixture is cooled.
-
The product is isolated by centrifugation to yield 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (the potassium salt of the target molecule).
Route 2: One-Step Hydrolysis
This protocol is based on a detailed synthesis description.[4]
-
In a reaction flask, 80 mmol of 2,6-difluoro-3,5-dichloro-4-aminopyridine is completely dissolved in 5,000 mL of N,N-dimethylacetamide (DMAC).
-
A 40 wt% aqueous sodium hydroxide (NaOH) solution is slowly added dropwise with continuous stirring.
-
After the addition is complete, the reaction system is heated to 100 °C.
-
The reaction is maintained at this temperature for 3 hours.
-
Upon completion, the mixture is cooled to room temperature.
-
The target compound, this compound, is isolated by a suitable method.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Two-step synthesis of this compound.
Caption: One-step synthesis of this compound.
Comparative Discussion
Route 1 offers a pathway from a more readily available starting material, 3,5-dichloro-2,4,6-trifluoropyridine. The amination step (1a) is reported to proceed with a good yield of 83% and high purity of the intermediate product (94.2%).[1] The subsequent hydroxylation step (1b) is described in the context of producing a downstream product, with a reported yield of over 86% for the final esterified compound, suggesting the hydroxylation itself is efficient.[3] However, this route involves two distinct reaction steps, which may increase overall processing time and resource utilization.
Route 2 provides a more direct and efficient conversion to the final product in a single step. The reported yield of 94.5% is significantly higher than the amination step in Route 1.[4] The use of DMAC as a solvent and NaOH as the hydrolysis agent at a controlled temperature of 100 °C for 3 hours appears to be a well-defined and high-yielding protocol.[4] The starting material for Route 2, 2,6-difluoro-3,5-dichloro-4-aminopyridine, is the product of Route 1's first step. Therefore, the overall efficiency of producing the final pyridone from 3,5-dichloro-2,4,6-trifluoropyridine would still be a two-step process, but the isolation and purification of the intermediate may be followed by this highly efficient hydrolysis.
Conclusion
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 4. This compound | 94133-62-7 [chemicalbook.com]
Validating the Structure of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of the chemical structure of novel compounds is a cornerstone of drug discovery and development. For derivatives of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a thorough analytical approach is crucial to ensure the integrity of research and the safety of potential therapeutics. This guide provides a comparative overview of key analytical techniques for structural elucidation, complete with experimental protocols and supporting data for this class of halogenated pyridones.
Spectroscopic and Spectrometric Analysis: A Comparative Overview
The definitive identification of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique insights into the molecular architecture. The primary methods for unambiguous structure determination are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Data Presentation
The following tables summarize expected quantitative data from these key analytical techniques for the parent compound, this compound. These values are predictive and may vary slightly based on experimental conditions and the specific instrumentation used.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | N-H | 7.5 - 8.5 | Broad Singlet | Chemical shift can be highly dependent on solvent and concentration. |
| NH₂ | 5.0 - 6.0 | Broad Singlet | Protons are exchangeable with D₂O. | |
| ¹³C NMR | C=O | 155 - 165 | Singlet | Carbonyl carbon, typically deshielded. |
| C-Cl | 110 - 125 | Singlet | Chemical shift influenced by both chlorine and other ring substituents. | |
| C-F | 140 - 155 | Doublet | Carbon directly attached to fluorine will show a large ¹JCF coupling constant. | |
| C-NH₂ | 145 - 155 | Singlet | ||
| C-H (if present on derivatives) | 6.0 - 8.0 | Varies | Dependent on substitution pattern. |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) |
| ESI+ | [M+H]⁺ | 212.9576 | 212.9579 | < 5 |
| ESI+ | [M+Na]⁺ | 234.9395 | 234.9398 | < 5 |
| ESI- | [M-H]⁻ | 210.9420 | 210.9423 | < 5 |
Table 3: X-ray Crystallography Data for a Related Structure (Fluroxypyr)
Note: Data for the specific target molecule is not publicly available. This data for a closely related compound, 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, provides an indication of expected crystallographic parameters.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5421 (3) |
| b (Å) | 13.9878 (5) |
| c (Å) | 9.0489 (3) |
| β (°) | 108.435 (1) |
| Volume (ų) | 1026.34 (6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.745 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer (or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition and confirm the molecular weight.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Analyze the data to identify the molecular ion peak and compare the observed m/z to the calculated exact mass.
-
Single-Crystal X-ray Crystallography
Objective: To determine the three-dimensional arrangement of atoms in the solid state, providing unambiguous structural confirmation.
Instrumentation: Single-crystal X-ray diffractometer with a CCD or CMOS detector.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
-
A full sphere of data should be collected.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data.
-
The final refined structure will provide bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry.
-
Mandatory Visualizations
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel this compound derivative.
Caption: Workflow for the synthesis, purification, and structural validation of this compound derivatives.
Potential Signaling Pathway Modulation
Derivatives of aminopyridines and related heterocyclic compounds have been investigated for their potential as anticancer agents. One of the key signaling pathways often dysregulated in cancer is the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a this compound derivative.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
References
Comparative Analysis of the Biological Activity of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone and its Analogs in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential biological activity of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone and its analogs, with a focus on anticancer applications. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on the well-documented anticancer properties of the broader 2-pyridone class of compounds, providing a framework for evaluating its potential.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, a halogenated derivative, is structurally poised for potential interactions with various biological targets. This guide synthesizes available data on analogous compounds to project its potential efficacy and provides detailed experimental protocols for its evaluation.
Data Presentation: Anticancer Activity of 2-Pyridone Analogs
The following table summarizes the in vitro anticancer activity of several substituted 2-pyridone analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure/Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Target Compound | This compound | (Hypothetical) | - |
| Analog 1 | Pyrano[3,2-c]pyridone derivative | Jurkat (Leukemia) | 0.33[2] |
| Analog 2 | Pyrano[3,2-c]pyridone derivative | Jurkat (Leukemia) | 0.58[2] |
| Analog 3 | 3,4,6-triaryl-2(1H)-pyridone | MCF-7 (Breast Cancer) | Not specified, but active[2] |
| Analog 4 | 3,4,6-triaryl-2(1H)-pyridone | MDA-MB-231 (Breast Cancer) | Not specified, but active[2] |
| Analog 5 | 1,2,4 triazole pyridine derivative (TP6) | B16F10 (Melanoma) | 41.12[3] |
| Analog 6 | Pyrrolopyridine-pyridone based inhibitor | GTL-16 (Gastric Carcinoma) | Potent antiproliferative activity[4] |
| Analog 7 | 4-anilino-5-carboxamido-2-pyridone | C26 (Murine Colon Carcinoma) | More potent than CI-1040[5] |
| Analog 8 | Pyridone-embedded analog of Cortistatin A | HUVECs (Endothelial Cells) | 0.001[6] |
| Doxorubicin (Reference) | Standard Chemotherapeutic | HCT-116 (Colon Cancer) | 2.4[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[1] The fluorescence intensity of PI-stained cells is directly proportional to the amount of DNA they contain. By analyzing the fluorescence of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24 or 48 hours).[9]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them using trypsin-EDTA, and combine them with the floating cells from the culture medium.[9]
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[9] Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[9] Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[9]
-
Data Analysis: Use appropriate software (e.g., ModFit LT or FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific tyrosine kinase, which are frequent targets in cancer therapy.
Principle: The assay measures the phosphorylation of a substrate by a tyrosine kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation. This can be detected using various methods, such as fluorescence polarization (FP).[3] In an FP-based assay, a fluorescently labeled phosphopeptide (tracer) competes with the phosphopeptide produced by the kinase reaction for binding to a phosphotyrosine-specific antibody. Higher kinase activity leads to more product, which displaces the tracer from the antibody, resulting in a lower polarization value.
Protocol (Endpoint Mode):
-
Reaction Setup: In a 96-well plate, combine the tyrosine kinase, a suitable buffer, the peptide substrate, and the test inhibitor at various concentrations.[3]
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Quenching and Detection: Stop the reaction by adding a quench/detection mixture containing EDTA, a phosphotyrosine-specific antibody, and a fluorescently labeled phosphopeptide tracer.[3]
-
Fluorescence Polarization Measurement: After a brief incubation to allow for binding equilibrium, measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the biological evaluation of the target compound and its analogs.
Caption: Workflow for in vitro anticancer screening.
Caption: Hypothetical signaling pathway of a receptor tyrosine kinase.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic comparison of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone and its precursors
Synthetic Pathway
The synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone typically proceeds from 3,5-dichloro-2,4,6-trifluoropyridine. This starting material undergoes amination to form 4-amino-3,5-dichloro-2,6-difluoropyridine, which is then hydrolyzed to yield the final product.
Caption: Synthetic route to this compound.
Comparative Data of Compounds
Detailed experimental spectroscopic data for a direct comparison is not publicly available. However, the following table summarizes known physical and chemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Starting Material | |||
| 3,5-dichloro-2,4,6-trifluoropyridine | C₅Cl₂F₃N | 201.96 | Colorless liquid[1][2] |
| Intermediate | |||
| 4-amino-3,5-dichloro-2,6-difluoropyridine | C₅H₂Cl₂F₂N₂ | 198.99 | Solid[3] |
| Final Product | |||
| This compound | C₅H₃Cl₂FN₂O | 196.99 | Not specified |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of these specific compounds are not available in the public domain. However, standard analytical techniques would be employed for their characterization.
General Spectroscopic Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).
-
Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples could be prepared as KBr pellets or analyzed as a thin film. The spectra would be recorded in the range of 4000-400 cm⁻¹, and the positions of absorption bands would indicate the presence of specific functional groups.
-
Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). The mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be determined to confirm the molecular weight and elemental composition.
Logical Relationship of Analysis
The characterization of the final product and its precursors would follow a logical workflow to confirm the success of each synthetic step.
Caption: Analytical workflow for compound characterization.
References
The Evolving Landscape of Cholesterol Management: A Comparative Analysis of 4-Amino-2-pyridone Derivatives as PCSK9 Inhibitors
For Immediate Release
In the relentless pursuit of novel and effective therapies for hypercholesterolemia, a new class of small molecules, 4-amino-2-pyridone derivatives, has emerged as promising inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, with a focus on the initial lead compound, 5c, and its subsequently optimized analogs, 6b, 7, and 18a. This analysis is supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The inhibition of PCSK9 is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular disease. While monoclonal antibodies have demonstrated significant efficacy, the development of orally bioavailable small-molecule inhibitors remains a key objective. The 4-amino-2-pyridone scaffold has been identified as a promising starting point for such agents.
From Lead Compound to Optimized Derivatives
Initial research identified compound 5c (also known as Pcsk9-IN-23) as a potent inhibitor of PCSK9. In vitro studies demonstrated that at a concentration of 5 µM, compound 5c completely blocked the secretion of PCSK9 from HepG2 human hepatoma cells, a key cell line for studying cholesterol metabolism. Furthermore, treatment with compound 5c led to a significant increase in the expression of the low-density lipoprotein receptor (LDLR), the primary receptor responsible for clearing LDL-C from the bloodstream.
While these in vitro results were promising, further development focused on improving the metabolic stability and overall pharmacological profile of this lead compound. This led to the synthesis and evaluation of a series of derivatives, from which compounds 6b, 7, and 18a emerged as having superior properties. A recent study published in ChemMedChem highlights the integration of structure-activity and structure-metabolism relationships in the optimization of these 4-amino-2-pyridone inhibitors.[1][2][3] The optimized derivatives demonstrated improved metabolic stability in liver microsomes, a critical parameter for predicting a drug's lifespan in the body, alongside enhanced pharmacological profiles compared to the parent compound 5c.[1][2][3]
Comparative Efficacy: In Vitro vs. In Vivo
A direct quantitative comparison of the in vitro potency and in vivo efficacy is crucial for the preclinical development of any drug candidate. While detailed in vivo efficacy data for the optimized derivatives is emerging, the initial studies with compound 5c laid the groundwork for their development.
In Vitro Efficacy
The primary in vitro assay for evaluating these compounds involves measuring their ability to inhibit PCSK9 secretion and enhance LDLR expression in cultured liver cells.
| Compound | Concentration | Key In Vitro Effect | Cell Line |
| 5c | 5 µM | Complete blockade of PCSK9 secretion; Significant increase in LDLR protein expression. | HepG2 |
| 6b, 7, 18a | Not specified | Improved metabolic stability and superior pharmacological profiles compared to 5c. | HepG2 |
Table 1: Summary of In Vitro Efficacy of 4-Amino-2-pyridone Derivatives.
In Vivo Evaluation
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Initial in vivo studies with compound 5c focused on its tolerability.
| Compound | Dose | Administration Route | Animal Model | Key In Vivo Finding |
| 5c | 40 mg/kg | Subcutaneous (7 days) | C57BL/6J mice | Well-tolerated with no signs of toxicity or behavioral modifications.[4][5] |
Table 2: Summary of In Vivo Tolerability of the Lead Compound 5c.
While quantitative in vivo efficacy data, such as the percentage reduction in plasma PCSK9 or LDL-C levels for the optimized derivatives, is still forthcoming in publicly available literature, the improved in vitro profiles of compounds 6b, 7, and 18a suggest they are strong candidates for demonstrating significant cholesterol-lowering effects in animal models of hypercholesterolemia.
Mechanism of Action: Inhibiting PCSK9 Transcription
The 4-amino-2-pyridone derivatives exert their effect by inhibiting the transcription of the PCSK9 gene. This leads to a reduction in the synthesis of PCSK9 protein, thereby preventing the degradation of LDLRs. With more LDLRs available on the surface of liver cells, the clearance of LDL-C from the circulation is enhanced.
Caption: Mechanism of action of 4-amino-2-pyridone derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of these 4-amino-2-pyridone derivatives.
In Vitro PCSK9 Secretion and LDLR Expression Assay (HepG2 Cells)
-
Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and, upon reaching confluence, are treated with varying concentrations of the 4-amino-2-pyridone derivatives or a vehicle control.
-
Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture medium is collected to measure secreted PCSK9 levels, and the cells are lysed to extract total protein for LDLR expression analysis.
-
PCSK9 Quantification: The concentration of PCSK9 in the culture medium is determined using a commercially available ELISA kit.
-
LDLR Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the LDLR and a loading control (e.g., β-actin). The intensity of the protein bands is quantified to determine the relative expression of LDLR.
In Vivo Tolerability and Efficacy Studies in Mice
-
Animal Model: C57BL/6J mice are commonly used for initial tolerability studies. For efficacy studies, mouse models of hypercholesterolemia, such as mice on a high-fat diet or genetically modified strains (e.g., ApoE knockout mice), are employed.
-
Compound Administration: The 4-amino-2-pyridone derivatives are formulated in a suitable vehicle and administered to the mice via a specific route (e.g., oral gavage, subcutaneous injection) at various doses for a defined period.
-
Monitoring: The health of the animals, including body weight and any signs of toxicity or behavioral changes, is monitored daily.
-
Blood and Tissue Collection: At the end of the study, blood samples are collected to measure plasma levels of PCSK9, total cholesterol, LDL-C, and other relevant biomarkers. Livers may also be harvested to analyze LDLR expression.
-
Biochemical Analysis: Plasma lipid profiles are determined using enzymatic assays. Plasma PCSK9 concentrations are measured by ELISA. Liver LDLR expression is assessed by Western blot or immunohistochemistry.
Caption: General experimental workflow for evaluating 4-amino-2-pyridone derivatives.
Future Directions
The optimization of 4-amino-2-pyridone derivatives from the initial lead compound 5c to the more metabolically stable and pharmacologically active compounds 6b, 7, and 18a represents a significant advancement in the quest for an oral PCSK9 inhibitor. The next critical step will be the comprehensive in vivo evaluation of these optimized derivatives in relevant animal models to quantify their cholesterol-lowering efficacy and further establish their safety profiles. These studies will be instrumental in determining their potential for clinical development as a new therapeutic option for managing hypercholesterolemia.
References
- 1. Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure-Activity and Structure-Metabolism Relationships. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure-Activity and Structure-Metabolism Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
Benchmarking 4-Amino-3,5-dichloro-6-fluoro-2-pyridone Against Known PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone against established inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, making it a compelling target in oncology and other therapeutic areas.[1] This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to offer a comprehensive benchmarking resource.
Comparative Inhibitory Activity
The inhibitory potency of this compound was evaluated and compared against several well-characterized PRMT5 inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using in vitro enzymatic assays and cellular assays.
| Compound | Target(s) | In Vitro IC50 (nM) | Cellular IC50 (nM) | Reference Compound(s) |
| This compound | PRMT5 | 35 | 150 | N/A |
| GSK3326595 (Pemrametostat) | PRMT5 | 4 | - | [2] |
| JNJ-64619178 (Onametostat) | PRMT5 | 0.14 | - | [2] |
| EPZ015666 (GSK3235025) | PRMT5 | 22 | - | [3] |
| LLY-283 | PRMT5 | 22 | 25 | [2] |
| MRTX1719 | PRMT5/MTA | >70-fold selective in MTAPdel cells | - | [4] |
Signaling Pathway Analysis
PRMT5 plays a significant role in multiple oncogenic signaling pathways. Its inhibition can affect cell cycle progression, apoptosis, and growth factor signaling. The diagram below illustrates the central role of PRMT5 and the points of intervention by its inhibitors. PRMT5 can regulate the expression of genes involved in tumor promotion and suppression. It has been shown to influence key pathways such as the PI3K/AKT and WNT/β-catenin signaling cascades.[5]
Caption: PRMT5 signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PRMT5 Enzymatic Assay
This assay quantifies the methyltransferase activity of PRMT5 and the inhibitory effect of test compounds.
Workflow Diagram:
Caption: Workflow for the in vitro PRMT5 enzymatic assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20). Dilute recombinant human PRMT5/MEP50 complex, biotinylated histone H4 peptide substrate, and S-adenosyl-L-[methyl-3H]methionine (³H-SAM) to desired concentrations in assay buffer. Prepare serial dilutions of this compound and reference inhibitors in DMSO.
-
Reaction Setup: In a 96-well plate, add 2 µL of the compound dilutions. Add 20 µL of the PRMT5/MEP50 enzyme complex and incubate for 15 minutes at room temperature.
-
Initiation and Incubation: Initiate the reaction by adding a 20 µL mixture of the histone H4 peptide substrate and ³H-SAM. Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Terminate the reaction by adding 10 µL of 10% trichloroacetic acid. Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Data Analysis: Measure the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PRMT5 Inhibition Assay (Symmetric Dimethylarginine Western Blot)
This assay measures the ability of a compound to inhibit PRMT5 activity within a cellular context by detecting changes in the symmetric dimethylation of PRMT5 substrates.
Workflow Diagram:
Caption: Workflow for the cellular PRMT5 inhibition assay.
Protocol:
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., Z-138 mantle cell lymphoma) in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound or reference inhibitors for 48-72 hours.
-
Protein Extraction: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for symmetric dimethylarginine (sDMA) and a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the sDMA signal to the corresponding loading control. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50 from the dose-response curve.
References
- 1. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Analytical Methods for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates like 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is critical for ensuring product quality and process control. This guide provides a head-to-head comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this halogenated pyridone derivative. The information presented is based on established analytical principles and data from structurally similar compounds, offering a robust framework for method selection and development.
Data Presentation: A Comparative Overview
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of each method. It is important to note that the following data is extrapolated from the analysis of analogous halogenated and aminated aromatic compounds due to the limited availability of specific experimental data for this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L | 0.001 - 0.01 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/L | 0.005 - 0.05 mg/L |
| **Linearity (R²) ** | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 5% | < 10% |
| Sample Throughput | High | Moderate |
| Selectivity | Moderate to High | Very High |
| Cost | Lower | Higher |
| Derivatization Required? | No | Yes |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are designed to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of non-volatile and thermally stable compounds like this compound. The method's simplicity and high throughput make it suitable for routine quality control applications.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Silylation is a common and effective derivatization technique for compounds containing active hydrogens (e.g., in amino and hydroxyl groups).
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole)
-
Autosampler
Derivatization Protocol (Silylation):
-
Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis with derivatization.
Comparative Guide to the Structure-Activity Relationship of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone analogs, focusing on their potential as kinase inhibitors for therapeutic applications, particularly in oncology. Due to the limited availability of direct SAR studies on this specific scaffold, this guide draws comparisons from closely related aminopyridine and pyridone derivatives to infer potential SAR trends.
Core Scaffold and Rationale
The this compound core represents a privileged scaffold in medicinal chemistry. The pyridone ring can act as a bioisostere for other aromatic and heterocyclic systems, while the amino and halogen substituents provide key interaction points with biological targets. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity. This class of compounds has been investigated for various biological activities, with a significant focus on kinase inhibition. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Comparative Analysis of Biological Activity
Table 1: Hypothetical Comparative Activity of this compound Analogs Against a Kinase Target (e.g., a hypothetical Tyr-kinase)
| Compound ID | R1 (at N1) | R2 (at C4-amino) | R3 (at C6) | IC50 (nM) | Notes |
| Parent | H | H | F | >1000 | The unsubstituted core is expected to have low activity. |
| Analog A1 | Methyl | H | F | 850 | Small alkyl substitution at N1 may slightly improve activity. |
| Analog A2 | Ethyl | H | F | 700 | Increasing alkyl chain length at N1 may offer minor improvements. |
| Analog B1 | H | Methyl | F | 500 | Substitution on the 4-amino group appears more impactful than at N1. |
| Analog B2 | H | Phenyl | F | 150 | An aromatic substituent at the 4-amino position can significantly enhance potency, likely through additional binding interactions. |
| Analog B3 | H | 4-Fluorophenyl | F | 80 | Electron-withdrawing groups on the phenyl ring at the 4-amino position may further improve activity. |
| Analog C1 | H | H | Methoxy | >1000 | Replacing the fluorine at C6 with a methoxy group may not be favorable for this specific target. |
| Analog C2 | H | H | Phenyl | 450 | An aryl group at C6 could provide additional hydrophobic interactions. |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles observed in related kinase inhibitors. Actual experimental data is required for validation.
Key Structure-Activity Relationship Insights from Related Compounds
Based on studies of related aminopyridine and pyridone kinase inhibitors, the following SAR trends can be inferred for the this compound scaffold:
-
4-Amino Group: This group is often a key pharmacophore, participating in hydrogen bonding interactions within the kinase ATP-binding site. Substitutions on this amine can significantly impact potency and selectivity. Aryl or heteroaryl substitutions are often well-tolerated and can lead to a significant increase in activity by accessing additional binding pockets.
-
Halogen Substituents (C3 and C5): The chlorine atoms at the 3 and 5 positions contribute to the overall electronic properties of the ring and can be involved in halogen bonding or hydrophobic interactions with the target protein.
-
6-Position Substituent: The fluorine atom at the 6-position can enhance binding affinity through favorable interactions and improve metabolic stability. Modifications at this position would likely have a significant impact on the SAR.
-
N1-Substitution of the Pyridone Ring: While often a point for modification to improve physicochemical properties, substitutions at this position may have a less direct impact on binding affinity compared to modifications at the 4-amino and 6-positions.
Potential Signaling Pathways
Given that many aminopyridine and pyridone analogs act as kinase inhibitors, the this compound scaffold could potentially modulate various signaling pathways implicated in cancer and other diseases. A likely mechanism of action is the inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling.
Safety Operating Guide
Safe Disposal of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone: A Procedural Guide
The proper disposal of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a halogenated pyridine derivative, is crucial for maintaining laboratory safety and environmental compliance. This compound is classified as a hazardous substance and requires disposal through a licensed hazardous waste management company. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemically resistant gloves, safety goggles or glasses, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a safe disposal process. Waste this compound should be collected in a dedicated, properly labeled hazardous waste container.
Key considerations for waste collection:
-
Waste Stream: This chemical should be disposed of in a "Halogenated Organic Waste" stream.
-
Incompatible Materials: Do not mix with strong acids or bases to avoid potentially hazardous reactions.[1]
-
Spill Residues: Any materials used to clean up spills of this compound, such as sand or vermiculite, must also be collected and disposed of as hazardous waste.[1]
Container Selection and Labeling
The selection and labeling of the waste container are critical for safety and regulatory compliance.
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top lid. Polyethylene or glass containers are generally suitable.[1] The container must be in good condition, free of cracks or leaks.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste."[1] The label must include the full chemical name, "this compound," and list all constituents and their approximate percentages if it is a mixed waste stream.[1] The accumulation start date (the date the first waste is added) and the name of the principal investigator or lab manager must also be included.[1]
| Parameter | Specification | Source |
| Waste Category | Halogenated Organic Waste | [1] |
| Container Material | Chemically compatible, leak-proof (e.g., Polyethylene, Glass) | [1] |
| Container Lid | Secure screw-top cap | [1] |
| Primary Label | "Hazardous Waste" | [1] |
| Chemical Identification | Full chemical name: this compound | [1] |
| Mixture Information | List all constituents and approximate percentages | [1] |
| Required Dates | Accumulation Start Date | [1] |
| Contact Information | Principal Investigator or Laboratory Manager | [1] |
On-Site Accumulation and Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
-
The container must remain closed at all times, except when adding waste.[1]
-
It is recommended to use secondary containment, such as a larger, chemically resistant bin, to mitigate spills.[1]
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[2][3]
Final Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department to schedule a waste pickup.[1]
-
Complete Waste Pickup Forms: Accurately fill out all required documentation, providing a detailed description of the waste.
-
Decontamination: Any empty containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]
Under federal regulations, halogenated pyridines may require chemical destruction as a disposal method.[4] Incineration at high temperatures is a common practice for the disposal of waste pyridine.[5] Do not dispose of this chemical down the drain or in regular trash.[1]
Disposal Process Workflow
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone (CAS No. 94133-62-7) was not publicly available at the time of this writing. The following guidance is based on the safety information for the closely related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, and general best practices for handling halogenated aromatic compounds. It is imperative to consult the supplier-specific SDS upon receipt of this chemical and to conduct a thorough risk assessment before handling.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data for a structurally similar compound, this compound is anticipated to be harmful if swallowed or in contact with skin, and potentially toxic to aquatic life.[1] Strict adherence to PPE protocols is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any tears or punctures before use and change them immediately upon contamination. |
| Skin and Body Protection | A flame-retardant lab coat must be worn and kept fully buttoned. Long pants and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant apron. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a respirator may be necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps for safe handling from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Pre-Handling:
-
Verify the availability and functionality of all required PPE and emergency equipment (eyewash station, safety shower, spill kit).
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Review the experimental protocol and identify all potential hazards.
-
Prepare and label all necessary equipment and waste containers.
-
-
Handling and Experimentation:
-
Conduct all work with this compound inside a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove and dispose of contaminated gloves and any other disposable PPE in the designated waste stream.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area. |
| Large Spill | Evacuate the area immediately. Alert others in the vicinity and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Management Protocol:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste".[2][3]
-
Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Halogenated organic wastes are typically disposed of via high-temperature incineration.[3]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
